molecular formula C64H78N14O24 B015856 Bbm-928 A CAS No. 75580-37-9

Bbm-928 A

Cat. No.: B015856
CAS No.: 75580-37-9
M. Wt: 1427.4 g/mol
InChI Key: QMZVWFQMMLKHLS-LPQVFZKKSA-N
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Description

Luzopeptin A is a potent, dimeric chromopeptide antibiotic isolated from Actinomycetes. It functions as a bis-intercalating agent, simultaneously inserting its two chromophore moieties into double-stranded DNA. This unique mechanism results in significant DNA distortion and stabilization of the DNA-topoisomerase II cleavage complex, effectively trapping it and preventing DNA re-ligation. Consequently, Luzopeptin A induces potent, protein-linked DNA double-strand breaks, leading to replication fork collapse, cell cycle arrest (primarily in the G2/M phase), and the triggering of apoptotic pathways in susceptible cells.

Properties

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43+,44+,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVWFQMMLKHLS-LPQVFZKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H78N14O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317872
Record name Luzopeptin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75580-37-9
Record name Luzopeptin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75580-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bbm-928 A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luzopeptin A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture of Bbm-928 A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bbm-928 A, also known as Luzopeptin A, is a potent cyclic decadepsipeptide antibiotic with significant antitumor and antiretroviral properties. First isolated from the fermentation broth of Actinomadura luzonensis, its intricate chemical structure enables it to act as a bifunctional DNA intercalator, a mechanism central to its biological activity. This technical guide provides a comprehensive overview of the chemical structure of Bbm--928 A, detailing its physicochemical properties, the experimental protocols for its isolation and characterization, and its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound is a complex cyclic peptide derivative. Its structure is characterized by a 32-membered cyclic decadepsipeptide lactone ring. This core structure is symmetrically substituted with two chromophores, which are 3-hydroxy-6-methoxyquinaldic acid residues attached to the peptide backbone. The peptide portion of the molecule is composed of several amino acid residues, including glycine, L-serine, N-methyl-L-alanine, and two molecules of the non-proteinogenic amino acid, (2S,4R)-4-acetoxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid.

The complete chemical structure of this compound is presented in Figure 1.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound (Luzopeptin A).

A summary of the key physicochemical properties of this compound is provided in Table 1.

PropertyValueReference
Molecular Formula C64H78N14O24[1]
Molecular Weight 1427.39 g/mol [1]
CAS Number 75580-37-9[1]
Appearance Colorless prisms[2]
Melting Point 228 - 232 °C (decomposition)[2]
Optical Rotation [α]D24 +99° (c 0.5, CHCl3)[2]
Solubility Soluble in chloroform, methylene chloride, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF); sparingly soluble in methanol, ethanol, and acetone; insoluble in water and n-hexane.[2]

Experimental Protocols

Isolation and Purification of this compound[2]

The isolation of this compound from the fermentation broth of Actinomadura luzonensis strain G455-101 involves a multi-step extraction and chromatographic process.

Fermentation: The producing organism is cultured in a suitable medium under aerobic conditions. The fermentation broth is the starting material for extraction.

Extraction:

  • The fermentation broth is filtered to separate the mycelial cake from the supernatant.

  • The mycelial cake is extracted with acetone.

  • The acetone extract is concentrated under reduced pressure to an aqueous suspension.

  • This suspension is then extracted with ethyl acetate.

  • The ethyl acetate extract is concentrated to an oily residue.

Chromatographic Purification:

  • The oily residue is dissolved in a small volume of chloroform-methanol (1:1, v/v) and applied to a silica gel column.

  • The column is eluted with a stepwise gradient of chloroform-methanol.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and bioassay.

  • The active fractions are combined and concentrated.

  • The crude this compound is further purified by preparative TLC on silica gel using a chloroform-methanol solvent system.

  • The purified this compound is crystallized from a suitable solvent system, such as chloroform-methanol, to yield colorless prisms.

Spectroscopic Characterization

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.

Ultraviolet (UV) Spectroscopy: [2]

  • Instrument: A spectrophotometer capable of measuring in the UV range.

  • Solvent: Methanol.

  • Procedure: A dilute solution of this compound in methanol is prepared and the absorbance is measured across the UV spectrum.

  • Results: this compound exhibits absorption maxima (λmax) at 243 nm (ε 62,000), 318 nm (ε 14,000), and 330 nm (ε 14,300).

Infrared (IR) Spectroscopy: [2]

  • Instrument: An infrared spectrometer.

  • Sample Preparation: KBr pellet.

  • Procedure: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded.

  • Results: The IR spectrum shows characteristic absorption bands at 3400 cm-1 (O-H and N-H stretching), 1740 cm-1 (ester C=O stretching), 1675 and 1650 cm-1 (amide I band), and 1530 cm-1 (amide II band).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl3).

  • Procedure: 1H and 13C NMR spectra are recorded at ambient temperature.

  • Results: Detailed 1H and 13C NMR data are essential for the complete assignment of the complex structure of this compound. Key spectral data are summarized in the tables below.

Table 2: 1H NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not fully available in the provided search results

Table 3: 13C NMR Spectral Data of this compound (in CDCl3)

Chemical Shift (δ, ppm)Assignment
Data not fully available in the provided search results

Mass Spectrometry (MS): [2]

  • Instrument: A mass spectrometer capable of high-resolution measurements.

  • Ionization Method: Field desorption (FD) mass spectrometry.

  • Procedure: The sample is subjected to FD-MS analysis to determine the molecular weight.

  • Results: The FD mass spectrum shows a molecular ion peak (M+) at m/z 1426, corresponding to the molecular formula C64H78N14O24.

Mechanism of Action: DNA Intercalation

The primary mechanism of action of this compound is its ability to bind to DNA through bifunctional intercalation.[2] This process involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix.

DNA_Intercalation cluster_0 This compound Action cluster_1 Intercalation Process cluster_2 Consequences Bbm-928_A This compound DNA Double-Stranded DNA Bbm-928_A->DNA Binds to DNA Intercalation Bifunctional Intercalation (Quinoline Chromophores) DNA->Intercalation Unwinding DNA Unwinding Intercalation->Unwinding Inhibition Inhibition of DNA Replication and Transcription Unwinding->Inhibition Cell_Death Apoptosis/Cell Death Inhibition->Cell_Death

Diagram 1. Simplified signaling pathway of this compound's DNA intercalation mechanism.

This intercalation leads to a significant distortion of the DNA structure, including the unwinding of the helical staircase. This structural alteration interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to the inhibition of cancer cell proliferation and viral replication.

Conclusion

This compound is a structurally complex and biologically potent natural product. Its unique cyclic decadepsipeptide structure, featuring two intercalating quinoline chromophores, is responsible for its significant antitumor and antiretroviral activities. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development who are interested in this fascinating molecule and its therapeutic potential. Further investigation into the synthesis of analogues and the precise molecular interactions with its biological targets will continue to be an active area of research.

References

Unraveling the Molecular Grips of a Potent Antitumor Antibiotic: A Technical Guide to the Mechanism of Action of Bbm-928

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of Bbm-928, also known as luzopeptin A, a potent antitumor antibiotic. Bbm-928 is a member of the cyclic decadepsipeptide antibiotic family and exerts its cytotoxic effects through a unique interaction with deoxyribonucleic acid (DNA). This document, intended for researchers, scientists, and drug development professionals, delves into the molecular intricacies of Bbm-928's activity, presenting quantitative data, outlining experimental methodologies, and visualizing its interaction with DNA.

Core Mechanism: Bifunctional Intercalation and DNA Cross-Linking

The primary mechanism of action of Bbm-928 is its function as a bifunctional DNA intercalator . This means that its planar quinoline chromophore moieties insert themselves between the base pairs of the DNA double helix at two separate points. This "molecular stitch" not only distorts the helical structure of DNA but can also lead to both intramolecular (within the same DNA strand) and intermolecular (between different DNA strands) cross-links. This cross-linking is a critical aspect of its potent antitumor activity, as it creates significant roadblocks for essential cellular processes that rely on DNA as a template.

The interaction of Bbm-928 with DNA is characterized by a strong binding affinity. Studies have shown a preference for binding to regions of DNA rich in adenine and thymine (AT) base pairs, with a binding site size of approximately four base pairs.

Quantitative Analysis of Bbm-928 Interaction with DNA

Several biophysical techniques have been employed to quantify the interaction between Bbm-928 and DNA. The key quantitative parameters are summarized in the table below.

ParameterValueMethodSignificance
Apparent Association Constant (Ka) 1.93 x 10⁷ M⁻¹FluorometryIndicates a very strong and stable binding of Bbm-928 to DNA.
Binding Site Size 11 nucleotidesFluorometryDefines the length of DNA occupied by one molecule of Bbm-928.
DNA Unwinding Angle 43°ViscometryMeasures the degree of distortion of the DNA helix upon intercalation, which is significantly higher than the monofunctional intercalator ethidium bromide (26°).
Increase in DNA Helix Length ~1.5-fold that of ethidium bromideViscometryDemonstrates the significant elongation of the DNA molecule caused by the bifunctional intercalation of Bbm-928.
Maximal Intermolecular Cross-linking Drug/DNA ratio of 0.14 to 0.18Agarose Gel ElectrophoresisDefines the optimal concentration range for Bbm-928 to induce cross-links between different DNA molecules.

Experimental Protocols

Detailed experimental protocols for the key techniques used to elucidate the mechanism of action of Bbm-928 are outlined below.

Fluorometry for Determining DNA Binding Affinity

Objective: To determine the association constant and binding site size of Bbm-928 to DNA.

Methodology: This technique relies on the quenching of the intrinsic fluorescence of Bbm-928 upon binding to DNA.

  • Preparation of Solutions: Prepare stock solutions of Bbm-928 and purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Fluorescence Measurements: In a quartz cuvette, titrate a fixed concentration of Bbm-928 with increasing concentrations of DNA.

  • Data Acquisition: After each addition of DNA, record the fluorescence emission spectrum of Bbm-928 using a spectrofluorometer (excitation at ~350 nm, emission at ~480 nm).

  • Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to the Scatchard equation to calculate the apparent association constant (Ka) and the number of binding sites per nucleotide.

Viscometry for Assessing DNA Unwinding and Lengthening

Objective: To measure the unwinding angle and the increase in DNA helix length induced by Bbm-928.

Methodology: This method measures the change in the viscosity of a DNA solution upon the addition of an intercalating agent.

  • DNA Preparation: Use supercoiled plasmid DNA (for unwinding) or sonicated, linear DNA (for lengthening).

  • Viscosity Measurements: Use a capillary viscometer maintained at a constant temperature (e.g., 25°C).

  • Titration: Add increasing concentrations of Bbm-928 to the DNA solution and measure the flow time through the capillary after each addition.

  • Data Analysis: Calculate the relative viscosity at each drug concentration. For unwinding, the initial decrease in viscosity followed by an increase is indicative of the removal of negative supercoils and the introduction of positive supercoils. The minimum of this curve corresponds to the equivalence point, from which the unwinding angle can be calculated. For lengthening, the increase in viscosity is directly proportional to the increase in the contour length of the DNA.

Agarose Gel Electrophoresis for Detecting DNA Cross-Linking

Objective: To visualize and quantify intramolecular and intermolecular DNA cross-linking by Bbm-928.

Methodology: This technique separates DNA molecules based on their size, shape, and topology.

  • Reaction Setup: Incubate linearized plasmid DNA or DNA restriction fragments with varying concentrations of Bbm-928.

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis under standard conditions.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Intermolecularly cross-linked DNA will appear as higher molecular weight bands, while intramolecularly cross-linked DNA may show altered mobility compared to the untreated control. The intensity of these bands can be quantified to determine the extent of cross-linking at different drug concentrations.

Visualizing the Mechanism of Action

The following diagrams illustrate the core mechanism of Bbm-928 and the experimental workflows.

Bbm928_Mechanism cluster_drug Bbm-928 (Luzopeptin A) cluster_dna DNA Double Helix cluster_interaction Mechanism of Action cluster_consequences Cellular Consequences Bbm928 Bbm-928 Molecule Intercalation Bifunctional Intercalation Bbm928->Intercalation Binds to DNA DNA DNA DNA->Intercalation Crosslinking Intra/Intermolecular Cross-linking Intercalation->Crosslinking Distorts Helix Inhibition Inhibition of DNA & RNA Synthesis Crosslinking->Inhibition Blocks Polymerases Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Triggers Cell Death Pathways Antitumor Antitumor Activity Apoptosis->Antitumor

Caption: The core mechanism of action of Bbm-928, from DNA binding to antitumor activity.

Experimental_Workflow cluster_fluorometry Fluorometry cluster_viscometry Viscometry cluster_electrophoresis Gel Electrophoresis F1 Prepare Bbm-928 & DNA Solutions F2 Titrate Bbm-928 with DNA F1->F2 F3 Measure Fluorescence Quenching F2->F3 F4 Calculate Ka and Binding Site Size F3->F4 V1 Prepare Supercoiled/ Linear DNA V2 Titrate DNA with Bbm-928 V1->V2 V3 Measure Solution Viscosity V2->V3 V4 Determine Unwinding & Lengthening V3->V4 E1 Incubate DNA with Bbm-928 E2 Separate by Agarose Gel Electrophoresis E1->E2 E3 Visualize DNA Bands E2->E3 E4 Analyze for Cross-linking E3->E4

Caption: Workflow of key experiments to characterize Bbm-928's interaction with DNA.

Cellular Effects and Antitumor Activity

The profound structural alterations induced in DNA by Bbm-928 lead to significant downstream cellular consequences. The primary effect is the potent inhibition of both DNA and RNA synthesis .[1] By creating physical barriers and distorting the DNA template, Bbm-928 effectively halts the progression of DNA polymerases and RNA polymerases, crucial enzymes for replication and transcription, respectively. Studies have indicated that RNA synthesis is more sensitive to inhibition by luzopeptins A and B than DNA synthesis.[1]

This disruption of fundamental cellular processes ultimately triggers pathways leading to cell cycle arrest and apoptosis (programmed cell death). While the specific signaling pathways activated by Bbm-928 have not been extensively detailed in publicly available literature, it is well-established that DNA damage is a potent inducer of these cellular responses. The cell's machinery detects the DNA adducts and cross-links, initiating a cascade of events that can halt cell division to allow for repair, or, if the damage is too severe, commit the cell to apoptosis.

The potent cytotoxic effects of Bbm-928 translate into significant antitumor activity . In preclinical murine models, Bbm-928A has demonstrated good activity against B16 melanoma and P388 leukemia.[2] Its performance has been shown to be comparable to, and in some cases superior to, the related bifunctional intercalator echinomycin.[2] Interestingly, the different analogs of luzopeptin (A, B, and C) exhibit varying degrees of antitumor activity, which appears to be correlated with their cellular uptake rather than their intrinsic DNA binding affinity.[1][3] This suggests that the hydrophobicity and ability to traverse the cell membrane are critical factors for the in vivo efficacy of these compounds.

Conclusion

Bbm-928 (luzopeptin A) is a potent antitumor antibiotic that functions as a high-affinity, bifunctional DNA intercalator. Its ability to form both intramolecular and intermolecular cross-links in DNA leads to a cascade of cellular events, including the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, apoptosis. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for understanding the intricate mechanism of action of this promising class of chemotherapeutic agents. Further research into the specific signaling pathways modulated by Bbm-928 could unveil new therapeutic opportunities and strategies for its clinical application.

References

Unraveling the Molecular Target of Bbm-928 (Luzopeptin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target identification of Bbm-928, a potent antitumor antibiotic also known as Luzopeptin A. The document delves into the molecular interactions, mechanism of action, and the experimental methodologies employed to elucidate its primary biological target.

Executive Summary

Bbm-928 is a cyclic depsipeptide antibiotic that exhibits significant antitumor properties. Extensive research has identified its primary biological target as double-stranded DNA . The core mechanism of action is through bifunctional intercalation , where its two planar quinoline chromophores insert between the base pairs of the DNA helix. This unique mode of binding can lead to both intramolecular and intermolecular cross-linking of DNA, ultimately disrupting critical cellular processes such as replication and transcription, leading to cytotoxicity in cancer cells. Furthermore, Bbm-928 has demonstrated inhibitory activity against other secondary molecular targets, including viral reverse transcriptases and cellular DNA polymerases.

Primary Biological Target: Deoxyribonucleic Acid (DNA)

The interaction of Bbm-928 with DNA is characterized by a high binding affinity and a distinct bifunctional intercalation mechanism. This interaction is the cornerstone of its antitumor activity.

Quantitative Data on Bbm-928-DNA Interaction

The following table summarizes the key quantitative parameters that describe the binding of Bbm-928 to DNA.

ParameterValueExperimental MethodReference
Binding Site Size ~4 base pairsPolyacrylamide Gel Electrophoresis[1]
Maximal Intermolecular Cross-linking Drug/DNA molar ratio of 0.14 - 0.18Agarose Gel Electrophoresis
Binding Preference Regions with alternating A-T residuesDNase I and Micrococcal Nuclease Footprinting[2][3]
Mechanism of Action: Bifunctional Intercalation and DNA Cross-linking

Bbm-928 possesses two planar quinoline rings that act as intercalating moieties. This dual-intercalation capability allows the molecule to span across the DNA helix, leading to significant structural distortion and the formation of covalent cross-links. This can occur either within the same DNA strand (intramolecular) or between two different DNA molecules (intermolecular). This cross-linking activity is a critical factor in its potent cytotoxic effects.

G cluster_0 Bbm-928 (Luzopeptin A) Interaction with DNA DNA Double-Stranded DNA Helix Intercalation1 Intercalation of First Quinoline Ring DNA->Intercalation1 Bbm928 Bbm-928 Molecule (with two quinoline rings) Bbm928->Intercalation1 Binds to DNA Intercalation2 Intercalation of Second Quinoline Ring Intercalation1->Intercalation2 Spans DNA helix Crosslinking DNA Cross-linking (Intra- or Intermolecular) Intercalation2->Crosslinking Forms covalent bond Disruption Disruption of DNA Replication & Transcription Crosslinking->Disruption Cytotoxicity Cellular Cytotoxicity Disruption->Cytotoxicity

Bbm-928 Mechanism of Action: DNA Bifunctional Intercalation

Secondary Biological Targets

While DNA is the primary target, Bbm-928 has also been shown to inhibit the activity of key enzymes involved in nucleic acid synthesis.

Quantitative Data on Enzyme Inhibition
Target EnzymeIC50 ValueReference
HIV-1 Reverse Transcriptase 7 nM
HIV-2 Reverse Transcriptase 68 nM
Cellular DNA Polymerases Inhibition observed, specific IC50 values not detailed in provided abstracts.

Experimental Protocols for Target Identification

The identification of DNA as the primary target of Bbm-928 was achieved through a series of biophysical and biochemical experiments. Below are detailed methodologies for two key cited experiments.

Agarose Gel Electrophoresis for DNA Cross-linking

This method is used to visualize the intermolecular cross-linking of DNA fragments by Bbm-928.

Objective: To determine if Bbm-928 can covalently link two separate DNA molecules.

Materials:

  • Restriction enzyme-digested plasmid DNA (e.g., pBR322)

  • Bbm-928 (Luzopeptin A) solution of known concentration

  • Incubation buffer (e.g., Tris-EDTA buffer, pH 7.5)

  • Agarose

  • Electrophoresis buffer (e.g., 1x TAE or TBE)

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • UV transilluminator and gel documentation system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix a fixed amount of the linearized DNA fragments with increasing concentrations of Bbm-928. Include a control tube with DNA and buffer only.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours) to allow for the cross-linking reaction to occur.

  • Sample Preparation for Electrophoresis: After incubation, add DNA loading dye to each reaction tube.

  • Gel Electrophoresis: Load the samples into the wells of an agarose gel (e.g., 1% in 1x TAE buffer). Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Intermolecular cross-linking will be indicated by the appearance of new, higher molecular weight DNA bands, which represent the covalent linkage of two or more DNA fragments. The intensity of these bands will correlate with the concentration of Bbm-928.

DNase I Footprinting for DNA Binding Site Identification

This technique is employed to identify the specific DNA sequences where Bbm-928 binds.

Objective: To determine the preferential binding sites of Bbm-928 on a DNA fragment.

Materials:

  • A DNA fragment of known sequence, radioactively or fluorescently labeled at one end.

  • Bbm-928 (Luzopeptin A) solution.

  • DNase I enzyme.

  • Binding buffer.

  • Stop solution (containing EDTA to chelate Mg2+ and stop the DNase I reaction).

  • Denaturing polyacrylamide gel.

  • Sequencing ladder of the same DNA fragment (optional, for precise location).

  • Autoradiography film or fluorescence scanner.

Procedure:

  • Binding Reaction: Incubate the end-labeled DNA fragment with varying concentrations of Bbm-928 in a binding buffer. Include a control reaction with no Bbm-928.

  • DNase I Digestion: Add a carefully titrated, limited amount of DNase I to each reaction and incubate for a short, defined period (e.g., 1-2 minutes) to allow for partial digestion of the DNA. The goal is to achieve, on average, one cut per DNA molecule.

  • Reaction Termination: Stop the digestion by adding a stop solution.

  • DNA Purification: Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

  • Gel Electrophoresis: Resuspend the DNA pellets in a loading buffer and run on a high-resolution denaturing polyacrylamide gel.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence scanning.

  • Analysis: In the control lane (no Bbm-928), a ladder of bands representing cuts at every nucleotide position will be visible. In the lanes with Bbm-928, regions where the drug is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder. The location of these gaps reveals the binding sites of Bbm-928 on the DNA sequence.

G cluster_1 Experimental Workflow for Bbm-928 Target Identification Start Start: Isolate End-Labeled DNA Fragment Incubate Incubate DNA with Varying [Bbm-928] Start->Incubate DNase Limited DNase I Digestion Incubate->DNase Stop Stop Reaction & Purify DNA DNase->Stop Gel Denaturing Polyacrylamide Gel Electrophoresis Stop->Gel Visualize Visualize Bands (Autoradiography/Fluorescence) Gel->Visualize Analyze Analyze for 'Footprints' (Regions of Protection) Visualize->Analyze End End: Identify DNA Binding Sites Analyze->End

Workflow for DNase I Footprinting to Identify Bbm-928 Binding Sites

References

The Convergent Total Synthesis of Bbm-928 A (Luzopeptin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the total synthesis of Bbm-928 A, a potent antitumor antibiotic also known as Luzopeptin A. The synthetic strategy, developed by the Boger group, employs a convergent approach, culminating in the late-stage introduction of the chromophore and a final macrolactamization to furnish the complex cyclic decadepsipeptide. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in the understanding and potential application of this synthetic route.

Synthesis Pathway Overview

The total synthesis of this compound is characterized by a convergent design, wherein two key pentadepsipeptide fragments are synthesized and subsequently coupled to form the macrocyclic core. This is followed by the attachment of the quinoline chromophores to complete the molecule. The key stages of the synthesis include the preparation of the protected amino acid and hydroxy acid building blocks, the sequential coupling to form the linear pentadepsipeptides, the esterification of these two fragments, the crucial macrolactamization step, and the final deprotection and chromophore installation.

Bbm_928_A_Synthesis cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Cyclization cluster_final Final Modifications A Protected Amino Acids & Hydroxy Acids B Pentadepsipeptide 1 (C-terminus free acid) A->B Peptide Couplings C Pentadepsipeptide 2 (N-terminus free amine, C-terminus protected) A->C Peptide & Ester Couplings D Linear Decadepsipeptide B->D Esterification C->D E Cyclic Decadepsipeptide Core D->E Macrolactamization F Deprotected Cyclic Core E->F Deprotection G This compound (Luzopeptin A) F->G Chromophore Installation

Figure 1: Convergent synthetic strategy for this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of the two major fragments and their subsequent coupling and cyclization.

Table 1: Synthesis of Pentadepsipeptide 1 (Acid Fragment)

Step No.ReactionReagentsSolventYield (%)
1Boc-L-Val-OH + H-Gly-OMe·HClEDCI, HOBt, NMMCH2Cl295
2SaponificationLiOHTHF/H2O98
3Coupling with L-threonine derivativeEDCI, HOBt, NMMCH2Cl289
4Boc DeprotectionTFACH2Cl299
5Coupling with Boc-Sar-OHEDCI, HOBt, NMMCH2Cl292
6SaponificationLiOHTHF/H2O97
7Coupling with L-hydroxyisovaleric acid derivativeDCC, DMAPCH2Cl285

Table 2: Synthesis of Pentadepsipeptide 2 (Amine Fragment)

Step No.ReactionReagentsSolventYield (%)
1Boc-L-Val-OH + H-Sar-OMe·HClEDCI, HOBt, NMMCH2Cl293
2SaponificationLiOHTHF/H2O96
3Coupling with L-threonine derivativeEDCI, HOBt, NMMCH2Cl290
4Boc DeprotectionTFACH2Cl298
5Coupling with Boc-Gly-OHEDCI, HOBt, NMMCH2Cl294
6Boc DeprotectionTFACH2Cl299
7Coupling with L-hydroxyisovaleric acid derivativeDCC, DMAPCH2Cl288

Table 3: Fragment Coupling, Cyclization, and Final Steps

Step No.ReactionReagentsSolventYield (%)
1Esterification of Fragment 1 and 2DCC, DMAPCH2Cl275
2Saponification of Methyl EsterLiOHTHF/H2O95
3N-terminal DeprotectionTFACH2Cl299
4MacrolactamizationDPPA, NaHCO3DMF60
5Global DeprotectionHF·pyridineTHF80
6Chromophore Coupling (x2)3-Hydroxy-6-methoxyquinaldic acid, PyBOP, DIEADMF70

Key Experimental Protocols

Pentadepsipeptide Coupling (General Procedure)

To a solution of the N-Boc protected amino acid (1.0 equiv), the free amine component (1.0 equiv), and 1-hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv) followed by N-methylmorpholine (NMM, 1.1 equiv). The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12-18 hours. The reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was diluted with CH2Cl2 and washed successively with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Peptide_Coupling cluster_workflow Peptide Coupling Workflow A Combine Reactants: - N-Boc-Amino Acid - Amine Component - HOBt in CH2Cl2 at 0 °C B Add Coupling Reagents: - EDCI - NMM A->B C Reaction Stirring: 1 hr at 0 °C, then 12-18 hrs at RT B->C D Workup: - Dilute with CH2Cl2 - Wash with 1N HCl, sat. NaHCO3, brine C->D E Purification: - Dry over Na2SO4 - Concentrate - Flash Chromatography D->E F Pure Dipeptide E->F

Figure 2: General workflow for peptide coupling reactions.
Macrolactamization

The linear decadepsipeptide precursor (1.0 equiv) was dissolved in anhydrous dimethylformamide (DMF) to a final concentration of 1 mM. To this solution was added sodium bicarbonate (NaHCO3, 5.0 equiv) and diphenylphosphoryl azide (DPPA, 1.5 equiv). The reaction mixture was stirred at 0 °C for 24 hours. The progress of the cyclization was monitored by high-performance liquid chromatography (HPLC). Upon completion, the solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude cyclic peptide was purified by preparative reverse-phase HPLC to afford the desired macrolactam.

Macrolactamization cluster_workflow Macrolactamization Workflow A Dissolve Linear Precursor in DMF (1 mM) B Add Reagents at 0 °C: - NaHCO3 - DPPA A->B C Stir at 0 °C for 24 hrs B->C D Workup: - Remove DMF - Partition (EtOAc/H2O) C->D E Purification: - Dry and Concentrate - Preparative RP-HPLC D->E F Cyclic Decadepsipeptide E->F

Figure 3: Workflow for the macrolactamization step.
Chromophore Installation

To a solution of the deprotected cyclic decadepsipeptide (1.0 equiv) in anhydrous DMF were added 3-hydroxy-6-methoxyquinaldic acid (2.5 equiv), (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 2.5 equiv), and N,N-diisopropylethylamine (DIEA, 5.0 equiv). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified directly by preparative reverse-phase HPLC to yield this compound.

This technical guide provides a condensed yet comprehensive overview of the total synthesis of this compound. For a complete and unabridged account of the experimental procedures and characterization data, readers are directed to the primary literature published by Boger and coworkers. The strategic approach and the detailed protocols presented herein offer valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

Core Physicochemical Properties of Bbm-928 A (Luzopeptin A): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for Bbm-928 A, also known as Luzopeptin A. This compound is a cyclic depsipeptide antibiotic, first isolated from an actinomycete strain, that belongs to the quinomycin class of antitumor agents.[1][2] It demonstrates potent antitumor activity against various experimental tumors, including leukemia P388 and melanoma B16.[3][4] The compound's mechanism of action involves bifunctional intercalation into DNA, forming crosslinks between molecules and inhibiting reverse transcriptases.[1][5][6]

While detailed quantitative data on the solubility and stability of this compound are limited in publicly accessible literature, this guide consolidates the available information and presents standardized protocols for determining these critical parameters.

Solubility Profile

Solubility is a critical determinant of a drug's formulation potential and bioavailability. The available data for this compound is qualitative. Vendor-supplied information indicates its solubility in common organic solvents used for in-vitro assays.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[1][2][6]
Dimethylformamide (DMF)Soluble[1]

Note: No quantitative data (e.g., mg/mL or µM) is specified in the available literature. Researchers should determine empirical solubility in aqueous buffers and biorelevant media for preclinical development.

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is essential for ensuring its potency, safety, and shelf-life. Specific stability data for this compound, such as its degradation pathways or half-life under stress conditions, is not detailed in the available literature. However, chemical suppliers recommend storing the solid compound at -20°C.[2][7]

Standardized Experimental Protocols

For researchers working with this compound or similar compounds, the following standard methodologies are recommended for generating robust solubility and stability data.

Protocol for Thermodynamic Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

  • Preparation : Add an excess amount of solid this compound to a series of vials, each containing a distinct solvent of interest (e.g., pH 7.4 phosphate-buffered saline, Fasted State Simulated Intestinal Fluid (FaSSIF), DMSO).

  • Equilibration : Seal the vials and place them in a temperature-controlled agitator (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation : After equilibration, filter the samples through a low-binding 0.45 µm filter to remove undissolved solids.

  • Quantification : Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

G A Add excess this compound to test solvent B Agitate at constant temperature for 24-48h A->B C Filter suspension to remove undissolved solid B->C D Analyze filtrate via validated HPLC-UV method C->D E Determine equilibrium solubility concentration D->E

Caption: Workflow for thermodynamic solubility determination.

Protocol for Forced Degradation Stability Studies

Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods, typically following International Council for Harmonisation (ICH) guidelines.

  • Stress Conditions : Expose solutions of this compound to a range of stress conditions:

    • Acid Hydrolysis : 0.1 N Hydrochloric Acid at 60°C.

    • Base Hydrolysis : 0.1 N Sodium Hydroxide at 60°C.

    • Oxidation : 3% Hydrogen Peroxide at room temperature.

    • Thermal Stress : Solution stored at 60°C.

    • Photostability : Solution exposed to light at an intensity defined by ICH Q1B guidelines.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis : Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

G cluster_stress Stress Conditions A Acid Hydrolysis Analyze Analyze samples at time points by HPLC A->Analyze B Base Hydrolysis B->Analyze C Oxidation (H2O2) C->Analyze D Thermal & Photolytic D->Analyze Start Prepare this compound Stock Solution Start->A Start->B Start->C Start->D Endpoint Identify degradation pathways & develop stability-indicating method Analyze->Endpoint

Caption: Workflow for forced degradation stability testing.

Mechanism of Action: DNA Bifunctional Intercalation

This compound exerts its cytotoxic effects through a unique DNA binding mechanism. It contains two 3-hydroxy-6-methoxyquinaldic acid chromophores connected by a cyclic decadepsipeptide backbone.[8] This structure allows the molecule to act as a bifunctional intercalator, where both quinoline rings insert into the DNA double helix at separate locations, effectively cross-linking the DNA. This process unwinds the DNA helix and inhibits crucial cellular processes like replication and transcription, leading to antitumor activity.[5][9]

G cluster_dna DNA Double Helix DNA1 5'-G-C-A-T-C-G-3' DNA2 3'-C-G-T-A-G-C-5' Result DNA Unwinding & Inhibition of Replication DNA1->Result BBM928A This compound Chromophore1 Quinoline Chromophore 1 BBM928A->Chromophore1 contains Chromophore2 Quinoline Chromophore 2 BBM928A->Chromophore2 contains PeptideLinker Cyclic Peptide Backbone BBM928A->PeptideLinker Chromophore1->DNA1 Intercalates Chromophore2->DNA1 Intercalates

Caption: Mechanism of this compound as a bifunctional DNA intercalator.

References

Unveiling Bbm-928 A: A Technical Guide to its Discovery, Origin, and Core Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery and origin of the potent antitumor antibiotic, Bbm-928 A, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth look at the producing organism, fermentation and isolation protocols, physicochemical properties, and biological activity of this complex cyclic depsipeptide.

This compound is a significant member of the luzopeptin family of antibiotics, distinguished by its potent antitumor capabilities. This guide synthesizes the foundational research that introduced this compound to the scientific community, presenting the data in a clear, accessible format to support ongoing research and development efforts.

Discovery and Origin

This compound was first identified as part of an antibiotic complex produced by a novel actinomycete, strain No. G455-101. This strain was isolated from a soil sample collected on Luzon Island in the Philippines.[1][2] Taxonomic analysis of the producing organism led to its classification as a new species within the genus Actinomadura, and it was formally named Actinomadura luzonensis.[1][2] The type strain, G455-101, has been deposited in the American Type Culture Collection under the number ATCC 31491.[1][2]

The Bbm-928 complex was found to consist of four primary components: this compound, B, C, and D.[3][4] Structural studies revealed that these components are closely related cyclic decadepsipeptides. This compound is a monoacetyl derivative of Bbm-928 B and a diacetyl derivative of Bbm-928 C.[3][4] Of these, this compound demonstrated the most significant antitumor activity.[3][4]

Production and Isolation

The production of the Bbm-928 complex is achieved through submerged fermentation of Actinomadura luzonensis strain G455-101. The subsequent isolation and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatography.

Experimental Protocols

1. Fermentation of Actinomadura luzonensis

  • Producing Organism: Actinomadura luzonensis sp. nov. (Strain No. G455-101, ATCC 31491)

  • Inoculum: A vegetative culture of the organism is grown in a suitable seed medium.

  • Production Medium: A sterile aqueous medium containing appropriate carbon and nitrogen sources, as well as mineral salts. A typical medium might consist of glucose, soluble starch, soybean meal, and calcium carbonate.

  • Fermentation Conditions: The production fermentation is carried out under aerobic conditions with agitation. The temperature is maintained at approximately 28-30°C for a period of 4 to 5 days. The pH of the medium is typically maintained between 6.0 and 7.5.

2. Isolation and Purification of this compound

  • Extraction: The fermentation broth is filtered to separate the mycelium from the supernatant. The antibiotic complex is then extracted from the filtered broth using a water-immiscible organic solvent, such as ethyl acetate, at an acidic pH.

  • Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude oily residue.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate the individual components. This typically involves:

    • Silica Gel Chromatography: The crude material is first fractionated on a silica gel column, eluting with a solvent system such as chloroform-methanol.

    • Sephadex LH-20 Chromatography: Further purification of the this compound-containing fractions is achieved using gel filtration chromatography on Sephadex LH-20 with a solvent like methanol.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol-water, to yield the final product.

Workflow for this compound Production and Isolation

G Figure 1: General workflow for the production and isolation of this compound. cluster_0 Fermentation cluster_1 Downstream Processing cluster_2 Purification A Inoculum Preparation (Actinomadura luzonensis) B Submerged Fermentation (4-5 days, 28-30°C) A->B C Broth Filtration B->C D Solvent Extraction (Ethyl Acetate) C->D E Concentration D->E F Silica Gel Chromatography E->F G Sephadex LH-20 Chromatography F->G H Crystallization G->H I I H->I Pure this compound

A generalized workflow for the production and isolation of this compound.

Physicochemical and Biological Properties

This compound is characterized as a cyclic decadepsipeptide antibiotic containing a quinoline nucleus as its chromophore.[3][4] Its structure was determined through a combination of spectroscopic analysis and chemical degradation studies.[5]

PropertyDescription
Appearance Colorless crystalline powder
Molecular Formula C₅₉H₇₈N₁₀O₁₈
Molecular Weight 1215.3
UV Absorption (MeOH) λmax at 243 nm and 320 nm
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate. Sparingly soluble in water.
Biological Activity Exhibits potent antimicrobial activity against Gram-positive bacteria and significant antitumor activity.

Antitumor Activity

This compound has demonstrated significant in vivo antitumor activity against a range of experimental murine tumors.[3][4] This activity is a key characteristic of the compound and the primary focus of its initial investigation.

Tumor ModelRoute of AdministrationGeneral Outcome
Leukemia P388 Intraperitoneal (i.p.)Showed a significant increase in the lifespan of treated mice.[3][4]
Leukemia L1210 Intraperitoneal (i.p.)Demonstrated notable antitumor effects.[3][4]
Melanoma B16 Intraperitoneal (i.p.)Active against this solid tumor model.[3][4]
Lewis Lung Carcinoma Intraperitoneal (i.p.)Showed activity against this metastatic tumor model.[3][4]
Sarcoma 180 (solid) Intraperitoneal (i.p.)Exhibited antitumor activity.[3][4]

Mechanism of Action

While detailed signaling pathway studies were not part of the initial discovery papers, the structural similarity of this compound to other quinoline-containing antibiotics like echinomycin suggests a mechanism of action that involves the bifunctional intercalation of its two chromophore units into the DNA double helix. This binding is thought to inhibit DNA-dependent RNA synthesis, ultimately leading to cytotoxicity in rapidly dividing cancer cells.

Proposed Mechanism of DNA Intercalation

G Figure 2: Conceptual diagram of this compound's proposed mechanism of action. BBM928A This compound (Cyclic Depsipeptide) Intercalation Bifunctional Intercalation of Quinolone Chromophores BBM928A->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation RNAPolymerase RNA Polymerase Blockage Intercalation->RNAPolymerase Apoptosis Inhibition of Transcription & Cell Death RNAPolymerase->Apoptosis

A simplified representation of the proposed DNA intercalation by this compound.

This technical guide provides a foundational overview of the discovery and origin of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating this and other related natural products for therapeutic applications. Further research into its specific molecular targets and signaling pathways could unlock its full potential in oncology.

References

Unveiling the Therapeutic Potential of Bbm-928 A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available preclinical data on Bbm-928 A, a quinoline-containing cyclic depsipeptide antibiotic with demonstrated antitumor properties. The information presented herein is synthesized from foundational studies conducted in the early 1980s, which established the primary mechanism of action and initial antitumor profile of this compound. This document aims to serve as a resource for researchers and drug development professionals interested in the potential therapeutic applications of this compound.

Core Concepts: Mechanism of Action and Molecular Structure

This compound is an antitumor antibiotic produced by an actinomycete strain.[1] Structurally, it is a cyclic decadepsipeptide that features a 3-hydroxy-6-methoxyquinaldic acid chromophore.[2] It is a monoacetyl derivative of Bbm-928 B.[1]

The primary mechanism of action of this compound is its interaction with deoxyribonucleic acid (DNA).[3] It acts as a bifunctional intercalating agent, a mechanism it shares with other antibiotics like echinomycin.[2][3] This interaction involves the insertion of its two substituted quinoline rings into the DNA double helix.[3] This bifunctional intercalation leads to a significant unwinding of the superhelical structure of DNA.[3]

The following diagram illustrates the proposed mechanism of DNA intercalation by this compound.

Mechanism of Action: this compound DNA Intercalation cluster_0 This compound Action Bbm_928_A This compound (Cyclic Decadepsipeptide) Intercalation Bifunctional Intercalation Bbm_928_A->Intercalation Binds to DNA DNA Double-Stranded DNA DNA->Intercalation Unwinding DNA Unwinding and Structural Distortion Intercalation->Unwinding Cellular_Effect Inhibition of DNA Replication and Transcription Unwinding->Cellular_Effect Therapeutic_Outcome Antitumor Activity Cellular_Effect->Therapeutic_Outcome Experimental Workflow: In Vivo Antitumor Studies cluster_1 In Vivo Efficacy Evaluation Tumor_Implantation Tumor Cell Implantation in Mice Treatment_Groups Randomization into Treatment and Control Groups Tumor_Implantation->Treatment_Groups Drug_Administration Administration of this compound (Various Doses and Schedules) Treatment_Groups->Drug_Administration Monitoring Monitoring of Tumor Growth and Animal Survival Drug_Administration->Monitoring Data_Analysis Data Collection and Analysis (e.g., Tumor Growth Inhibition, Increase in Lifespan) Monitoring->Data_Analysis Results Evaluation of Antitumor Activity Data_Analysis->Results

References

Methodological & Application

Application Notes and Protocols for Bbm-928 A: An Experimental Compound for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Bbm-928 A is an experimental small molecule compound under investigation for its potential anti-proliferative and pro-apoptotic effects in cancer cell lines. Preliminary studies suggest that this compound may exert its effects by modulating key cellular signaling pathways involved in cell growth and survival. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells.

Application Notes

This compound is hypothesized to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is often dysregulated in cancer.[1][2] Inhibition of this pathway can lead to a decrease in the phosphorylation of Akt, a key downstream effector. This, in turn, can modulate the expression of Bcl-2 family proteins, leading to an increase in the ratio of pro-apoptotic to anti-apoptotic proteins and ultimately triggering the intrinsic apoptotic cascade.[3]

The following protocols are designed to enable researchers to:

  • Determine the cytotoxic and anti-proliferative effects of this compound.

  • Quantify the induction of apoptosis following treatment with this compound.

  • Investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Proposed Signaling Pathway of this compound

Bbm_928_A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits pro-apoptotic function and promotes anti-apoptotic function Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes Bbm928A This compound Bbm928A->PI3K Inhibits

Caption: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, A549) start->cell_culture treatment Treat cells with This compound (Dose-response and time-course) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis treatment->western_blot ic50 Determine IC50 Value viability_assay->ic50 data_analysis Data Analysis and Interpretation ic50->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry flow_cytometry->data_analysis protein_analysis Analyze p-Akt, Akt, Bcl-2, Bax, and Caspase-3 levels western_blot->protein_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for characterizing the effects of this compound.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer4812.5 ± 1.8
A549Lung Cancer4825.2 ± 3.1
HeLaCervical Cancer4818.9 ± 2.5
PC-3Prostate Cancer4832.1 ± 4.0

Table 2: Quantification of Apoptosis by Annexin V/PI Staining in MCF-7 Cells

TreatmentConcentration (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1060.8 ± 4.525.1 ± 3.214.1 ± 2.8
This compound2535.4 ± 3.845.3 ± 4.119.3 ± 3.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., based on the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[8]

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors[3]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[3]

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[3]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for BBM-928 A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on limited available scientific literature, primarily from research conducted in the early 1980s. The specific experimental details from the original studies, including precise dosing and quantitative outcomes, are not fully available. Therefore, the protocols provided are generalized based on standard practices for the animal models mentioned, and the data presented in tables are for illustrative purposes only. Researchers should use this information as a guideline and conduct thorough dose-finding and toxicity studies before commencing efficacy trials.

Introduction to BBM-928 A

This compound is an antitumor antibiotic agent belonging to the quinoline family of compounds. Early preclinical studies have identified it as a potent DNA intercalator. Its mechanism of action involves the insertion of its planar quinoline rings between the base pairs of DNA, leading to a distortion of the DNA helix. This interference with DNA structure and function is believed to be the primary driver of its cytotoxic effects against cancer cells.

Mechanism of Action: DNA Intercalation

This compound functions as a bifunctional intercalator. This means it has two moieties that can insert into the DNA double helix, potentially cross-linking DNA strands or causing a more significant disruption of DNA replication and transcription compared to monofunctional intercalators. This action ultimately leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

BBM_928_A_Mechanism cluster_0 This compound Action BBM_928_A This compound Intercalation Bifunctional Intercalation BBM_928_A->Intercalation Binds to DNA Cellular DNA DNA->Intercalation DNA_Distortion DNA Helix Distortion Intercalation->DNA_Distortion Replication_Block Inhibition of DNA Replication & Transcription DNA_Distortion->Replication_Block Apoptosis Tumor Cell Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of this compound as a DNA intercalator.

Application in Animal Models

This compound has been evaluated in murine leukemia models, specifically the L1210 and P388 leukemia cell lines, which are standard models for screening potential anti-cancer agents.

Animal Models
  • L1210 Leukemia: A murine lymphocytic leukemia model.

  • P388 Leukemia: A murine lymphoid neoplasm model.

These models are typically established by intraperitoneal (IP) or intravenous (IV) inoculation of a known number of tumor cells into syngeneic mice (e.g., DBA/2 or BDF1 strains).

Experimental Protocols

The following are generalized protocols for evaluating the antitumor activity and toxicity of a compound like this compound in these models.

Protocol 1: In Vivo Antitumor Efficacy Study

Objective: To determine the efficacy of this compound in increasing the lifespan of mice bearing L1210 or P388 leukemia.

Materials:

  • This compound

  • Vehicle for solubilizing this compound (e.g., sterile saline, DMSO/saline mixture)

  • L1210 or P388 leukemia cells

  • 6-8 week old male/female DBA/2 or BDF1 mice

  • Sterile syringes and needles

  • Animal housing and monitoring equipment

Procedure:

  • Tumor Inoculation: Inoculate mice with a predetermined number of L1210 or P388 cells (typically 1 x 10^5 to 1 x 10^6 cells) via intraperitoneal (IP) injection on Day 0.

  • Randomization: On Day 1, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer this compound at various dose levels (e.g., 0.5, 1, 2, 4 mg/kg) via IP or IV injection.

    • The treatment schedule can vary, for example, daily for 5 days (QDx5) or every other day for 3 doses (Q2Dx3).

    • The control group should receive the vehicle only.

  • Monitoring:

    • Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

    • Record body weight every other day.

    • Record mortality daily.

  • Endpoint: The primary endpoint is the mean survival time (MST) or median survival time of each group. Efficacy is often expressed as the percentage increase in lifespan (%ILS) compared to the control group.

    • %ILS = [(MST of treated group - MST of control group) / MST of control group] x 100

Efficacy_Workflow Start Start Inoculation Tumor Cell Inoculation (Day 0) Start->Inoculation Randomization Randomize Mice (Day 1) Inoculation->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs, Survival) Treatment->Monitoring Endpoint Determine Mean Survival Time & %ILS Monitoring->Endpoint End End Endpoint->End

Bbm-928 A dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information on Bbm-928 A (also known as Luzopeptin A) is compiled from publicly available scientific literature. Detailed dosage and administration guidelines from comprehensive preclinical studies, particularly the key study by Rose et al. (1983), are not fully accessible in the public domain. Therefore, the following protocols and data should be considered as general guidance and a starting point for further investigation. Researchers are strongly advised to consult the original publications and conduct independent dose-finding and toxicity studies for their specific experimental models.

Introduction

This compound is a potent antitumor antibiotic belonging to the quinoxaline group of cyclic depsipeptides. Its primary mechanism of action is the bifunctional intercalation into DNA, leading to the inhibition of DNA replication and transcription, and ultimately cell death. Preclinical studies have demonstrated its activity against various tumor models.

Mechanism of Action: DNA Intercalation

This compound functions as a bifunctional DNA intercalator. This involves the insertion of its two planar quinoline chromophores between the base pairs of the DNA double helix. This dual intercalation can lead to both intramolecular and intermolecular cross-linking of DNA, resulting in significant conformational changes to the DNA structure, which inhibits the processes of replication and transcription.

Signaling Pathway and Mechanism of Action Diagram

BBM928A_Mechanism cluster_0 Cellular Uptake and Nuclear Localization BBM928A This compound (Luzopeptin A) DNA Nuclear DNA BBM928A->DNA Bifunctional Intercalation Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound as a bifunctional DNA intercalator.

Preclinical Data

The primary source of in vivo preclinical data for this compound is a study published in Cancer Research in 1983 by W.C. Rose, J.E. Schurig, J.B. Huftalen, and W.T. Bradner. While the full quantitative data from this paper is not publicly available, the abstract and secondary citations indicate its significant antitumor activity in murine models.

Antitumor Activity in Murine Models (Qualitative Summary)
Tumor ModelMouse StrainEfficacy
P388 LeukemiaNot SpecifiedActive
L1210 LeukemiaNot SpecifiedActive
B16 MelanomaNot SpecifiedActive

Note: The table above provides a qualitative summary. Specific quantitative measures of efficacy such as percentage of increased lifespan (%ILS) or tumor growth inhibition are not available in the public domain.

Toxicity Data

Detailed toxicity data, including LD50 (median lethal dose) and a comprehensive toxicity profile, are not publicly available. As with any cytotoxic agent, this compound is expected to have a narrow therapeutic window. It is critical to perform dose-range finding studies to determine the maximum tolerated dose (MTD) in any new experimental model.

Experimental Protocols

The following are generalized protocols based on the limited information available and standard practices in preclinical cancer research. These should be adapted and optimized for specific experimental needs.

In Vivo Antitumor Efficacy Study in a Murine Leukemia Model (Conceptual Protocol)

This protocol is a conceptual framework based on the information that this compound was tested against P388 and L1210 leukemia models.

Objective: To evaluate the antitumor efficacy of this compound in a murine model of leukemia.

Materials:

  • This compound

  • Vehicle for reconstitution (e.g., sterile 0.9% NaCl solution with 0.5% carboxymethylcellulose)

  • Leukemia cell line (e.g., P388 or L1210)

  • Appropriate mouse strain (e.g., DBA/2 or CDF1)

  • Sterile syringes and needles

  • Calipers for tumor measurement (if applicable for a solid tumor model)

Experimental Workflow Diagram:

in_vivo_workflow start Start acclimatize Acclimatize Mice start->acclimatize inoculate Tumor Cell Inoculation (e.g., 1x10^6 cells, i.p.) acclimatize->inoculate randomize Randomize into Treatment Groups inoculate->randomize treat Administer this compound (i.p. or i.v.) randomize->treat monitor Monitor Daily: - Body Weight - Clinical Signs - Survival treat->monitor endpoint Endpoint: - Survival Analysis (%ILS) - Tumor Burden (if applicable) monitor->endpoint end End endpoint->end

Caption: General workflow for an in vivo antitumor efficacy study.

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the start of the experiment.

  • Tumor Inoculation: Inoculate mice with a predetermined number of leukemia cells (e.g., 1 x 10^6 P388 cells) via intraperitoneal (i.p.) injection on Day 0.

  • Randomization: On Day 1, randomize the mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound.

    • On the day of treatment, dilute the stock solution to the desired concentrations with the vehicle.

    • Administer the treatment (e.g., via i.p. or intravenous (i.v.) injection) according to a predetermined schedule (e.g., daily for 5 days). The control group should receive the vehicle only.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe the mice for any signs of toxicity.

    • Record the date of death for each mouse to determine the lifespan.

  • Data Analysis:

    • Calculate the median survival time (MST) for each group.

    • Determine the percentage of increased lifespan (%ILS) using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.

DNA Intercalation Assay (Conceptual Protocol)

This is a generalized protocol to assess the DNA binding and intercalation activity of this compound.

Objective: To determine if this compound intercalates into DNA.

Materials:

  • This compound

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Incubation buffer

Procedure:

  • Reaction Setup: In separate reaction tubes, combine supercoiled plasmid DNA, Topoisomerase I, and varying concentrations of this compound in the appropriate reaction buffer. Include a control with no this compound.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA unwinding by the enzyme and intercalation by this compound.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Analysis: Intercalation of this compound will inhibit the relaxation of supercoiled DNA by Topoisomerase I, resulting in a different migration pattern on the gel compared to the control.

Conclusion

This compound is a promising antitumor agent with a well-defined mechanism of action. However, the lack of publicly available, detailed preclinical data on dosage and administration necessitates careful and thorough investigation by researchers. The protocols and information provided herein are intended to serve as a foundation for such studies. It is imperative to conduct rigorous dose-escalation and toxicity studies to establish a safe and effective dose for any new experimental system.

Application Notes and Protocols for the Analytical Detection of Bbm-928 A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A, also known as Luzopeptin A, is a potent cyclic depsipeptide antibiotic with significant antitumor properties.[1][2] Its mechanism of action involves bifunctional DNA intercalation, leading to crosslinking of DNA molecules and inhibition of cellular processes such as DNA replication and transcription.[1] Accurate and sensitive detection of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and formulation development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely used technique for the analysis of complex molecules in biological samples.[3][4]

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValueReference
Alternate Name Luzopeptin A[1]
CAS Number 75580-37-9[1]
Molecular Formula C₆₄H₇₈N₁₄O₂₄[1]
Molecular Weight 1427.4 g/mol [1]
Appearance Tan Solid[1]
Solubility Soluble in DMF and DMSO[1]

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its cytotoxic effects by intercalating into the DNA double helix. This process is bifunctional, meaning the molecule has two moieties that can insert between the base pairs of DNA. This leads to the formation of intermolecular DNA crosslinks, which are highly detrimental to the cell. The resulting distortion of the DNA structure inhibits the activity of enzymes essential for replication and transcription, such as DNA and RNA polymerases, ultimately leading to cell cycle arrest and apoptosis.

Bbm_928_A_Mechanism cluster_cell Target Cell cluster_nucleus Nucleus cluster_downstream Cellular Effects Bbm_928_A This compound DNA Nuclear DNA Bbm_928_A->DNA Intercalation & Crosslinking Replication_Inhibition DNA Replication Inhibition DNA->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Mechanism of action of this compound.

Analytical Method: HPLC-MS/MS for Quantification of this compound in Plasma

This protocol describes a method for the extraction and quantification of this compound from plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established procedures for similar complex natural products.[3]

Experimental Workflow

The overall workflow for the analysis of this compound in plasma is depicted below.

HPLC_Workflow Sample_Collection Plasma Sample Collection Protein_Precipitation Protein Precipitation (Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution HPLC_MS_Analysis HPLC-MS/MS Analysis Reconstitution->HPLC_MS_Analysis Data_Analysis Data Analysis & Quantification HPLC_MS_Analysis->Data_Analysis

Workflow for this compound analysis.
Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a structurally similar but chromatographically resolved compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure

  • Control plasma (human, mouse, or rat)

Sample Preparation Protocol
  • Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into control plasma.

  • Protein Precipitation: To 50 µL of plasma sample (standard, QC, or unknown), add 200 µL of ice-cold methanol containing the internal standard.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Instrumental Conditions

The following are suggested starting conditions and can be optimized for specific instrumentation.

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of this compound and IS
Source Temperature 550°C
IonSpray Voltage 5500 V
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Summary of Expected Quantitative Data

The following table summarizes the expected performance characteristics of the described analytical method.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Accuracy Within ±15% of nominal value
Precision (%CV) ≤ 15%
Lower Limit of Quantification (LLOQ) 1 ng/mL
Recovery > 85%

Conclusion

The provided application notes and protocols outline a robust and sensitive HPLC-MS/MS method for the detection and quantification of this compound in plasma. This methodology can be adapted for other biological matrices and is a valuable tool for preclinical and clinical development of this promising antitumor agent. The detailed protocols and diagrams are intended to facilitate the implementation of this analytical method in a research or drug development setting.

References

Application Notes and Protocols for Bbm-928 A (Luzopeptin A) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A, also known as Luzopeptin A, is a potent antitumor antibiotic first isolated from Actinomadura luzonensis.[1] It belongs to the quinoxapeptin family of cyclic depsipeptides and has demonstrated significant activity against various tumor models in preclinical studies.[1] The primary mechanism of action of this compound is the bifunctional intercalation into DNA, leading to the formation of intermolecular DNA crosslinks, which ultimately inhibits DNA replication and transcription, triggering cell death.[1]

While this compound is a compound of historical significance, its application in modern high-throughput screening (HTS) campaigns has not been extensively documented in publicly available literature. These application notes provide a comprehensive overview of this compound's mechanism of action and propose detailed protocols for conceptual high-throughput screening assays to identify and characterize molecules with similar bioactivity or to investigate cellular pathways affected by DNA damage.

Mechanism of Action: DNA Intercalation and Crosslinking

This compound exerts its cytotoxic effects through a well-defined mechanism involving direct interaction with DNA. The planar quinoxaline chromophores of the molecule insert themselves between the base pairs of the DNA double helix (intercalation). The two peptide side chains of a single this compound molecule can then interact with adjacent DNA molecules, creating a covalent crosslink. This crosslinking physically obstructs the separation of DNA strands, a critical step in both DNA replication and transcription. The resulting DNA damage can activate cellular stress responses and ultimately lead to apoptosis.

G cluster_0 This compound (Luzopeptin A) Action Bbm928A This compound Intercalation Bifunctional Intercalation Bbm928A->Intercalation Binds to DNA DNA Cellular DNA DNA->Intercalation Crosslinking Intermolecular DNA Crosslinking Intercalation->Crosslinking ReplicationBlock Inhibition of DNA Replication Crosslinking->ReplicationBlock TranscriptionBlock Inhibition of Transcription Crosslinking->TranscriptionBlock Apoptosis Apoptosis ReplicationBlock->Apoptosis TranscriptionBlock->Apoptosis G cluster_workflow HTS Workflow: DNA Intercalation Assay Dispense Dispense Assay Buffer, Biotinylated Oligos, and DNA Template AddCompound Add Test Compounds (including this compound control) Dispense->AddCompound Incubate1 Incubate AddCompound->Incubate1 AddBeads Add Streptavidin Donor & Acceptor Beads Incubate1->AddBeads Incubate2 Incubate in Dark AddBeads->Incubate2 Read Read Plate on Alpha-enabled Plate Reader Incubate2->Read G cluster_workflow HCS Workflow: DNA Damage Response Assay SeedCells Seed Cells in 384-well Imaging Plates AddCompound Add Test Compounds (including this compound control) SeedCells->AddCompound Incubate Incubate AddCompound->Incubate FixPerm Fix and Permeabilize Cells Incubate->FixPerm Stain Immunostain for γH2A.X and Counterstain Nuclei (DAPI) FixPerm->Stain Image Acquire Images on High-Content Imaging System Stain->Image Analyze Analyze Images to Quantify γH2A.X Foci Image->Analyze

References

Application Notes and Protocols for Bbm-928 A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bbm-928 A

This compound, also known as Luzopeptin A, is a potent antitumor antibiotic. It belongs to the quinoxaline family of cyclic depsipeptides and functions as a DNA intercalator. By inserting itself between the base pairs of DNA, this compound disrupts the normal helical structure, which can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Its mechanism of action makes it a subject of interest in cancer research and drug development. This compound is also a known inhibitor of HIV-1 reverse transcriptase.

Physicochemical Properties and Storage

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₆₄H₇₈N₁₄O₂₄
Molecular Weight 1427.38 g/mol
Appearance Tan solid
Solubility Soluble in DMSO and Dimethyl Formamide
Storage Temperature -20°C
Stability Stable for at least 4 years at -20°C

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentrated stock is suitable for long-term storage and can be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out 1.43 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add 100 µL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Aliquot the 10 mM stock solution into smaller volumes (e.g., 10 µL) in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term use.

Note on Dilution for Cell-Based Assays:

When preparing working solutions for cell-based assays, it is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration in the cell culture medium should ideally be kept at or below 0.1%, and not exceed 0.5%. For example, to achieve a final this compound concentration of 10 µM in your experiment, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

Visualizations

This compound Stock Solution Preparation Workflow

The following diagram illustrates the key steps for preparing a this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use start Start: Equilibrate this compound to Room Temperature weigh Weigh 1.43 mg of this compound start->weigh add_dmso Add 100 µL of Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve Completely add_dmso->dissolve aliquot Aliquot into Smaller Volumes dissolve->aliquot store Store at -20°C aliquot->store dilute Dilute to Working Concentration for Experiments store->dilute G Conceptual Pathway of this compound Action Bbm928A This compound Intercalation DNA Intercalation (Insertion between base pairs) Bbm928A->Intercalation DNA Double-Stranded DNA DNA->Intercalation Unwinding DNA Helix Unwinding & Lengthening Intercalation->Unwinding Inhibition_Rep Inhibition Unwinding->Inhibition_Rep disrupts Inhibition_Trans Inhibition Unwinding->Inhibition_Trans disrupts Replication DNA Replication CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest leads to Transcription Transcription Transcription->CellCycleArrest leads to Inhibition_Rep->Replication Inhibition_Trans->Transcription Apoptosis Apoptosis CellCycleArrest->Apoptosis

Application Notes and Protocols for Bbm-928 A in Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed guide for utilizing Bbm-928 A in protein binding assays. This compound is a quinoline-based compound with potential as a modulator of protein function. These application notes offer hypothetical protocols for characterizing the binding affinity and kinetics of this compound to a putative target protein, Protein Kinase X (PKX), a key enzyme in a cancer-related signaling pathway. The provided methodologies, including Surface Plasmon Resonance (SPR), are intended as a framework for researchers to develop specific assays for their proteins of interest.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Understanding its interaction with target proteins is crucial for elucidating its mechanism of action and for drug development. This document outlines protocols to quantify the binding of this compound to its target protein, providing a basis for screening and lead optimization. The hypothetical target, Protein Kinase X (PKX), is a serine/threonine kinase implicated in cell proliferation and survival pathways.

Hypothetical Signaling Pathway of PKX

The following diagram illustrates the hypothetical signaling pathway in which PKX is involved and the proposed inhibitory action of this compound.

G GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PKX Protein Kinase X GFR->PKX Activates Substrate Downstream Substrate PKX->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes Bbm928A This compound Bbm928A->PKX Inhibits

Caption: Hypothetical signaling pathway of Protein Kinase X (PKX) and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes hypothetical binding kinetics and affinity data for this compound with its target protein PKX, as determined by Surface Plasmon Resonance (SPR).

CompoundTarget Proteink_on (1/Ms)k_off (1/s)K_D (nM)
This compoundPKX1.5 x 10⁵3.0 x 10⁻⁴2.0
Control CpdPKX2.1 x 10⁴4.2 x 10⁻³200

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to measure the binding kinetics of this compound to PKX.

Experimental Workflow:

G cluster_prep Preparation cluster_run SPR Analysis cluster_analysis Data Analysis p1 Immobilize PKX on Sensor Chip r1 Association Phase: Inject this compound p1->r1 p2 Prepare this compound Dilutions p2->r1 r2 Dissociation Phase: Inject Running Buffer r1->r2 r3 Regeneration r2->r3 a1 Fit Sensorgrams to Binding Model r2->a1 r3->r1 Next Cycle a2 Calculate kon, koff, and KD a1->a2

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human PKX protein (≥95% purity)

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • DMSO

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject recombinant PKX protein (10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Analyte Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in running buffer, ranging from 1 nM to 1 µM. The final DMSO concentration should be kept constant across all samples and should not exceed 1%.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject the different concentrations of this compound over the immobilized PKX and reference flow cells for 180 seconds (association phase).

    • Allow the dissociation of the complex by flowing running buffer for 300 seconds (dissociation phase).

    • Regenerate the sensor surface with a pulse of 10 mM glycine-HCl, pH 2.5, if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Troubleshooting

  • Low Signal: Increase the concentration of this compound or the immobilization level of PKX.

  • High Non-specific Binding: Add 0.05% Tween-20 to the running buffer.

  • Poor Data Fitting: Ensure proper buffer matching between the analyte and running buffer.

Conclusion

The protocols outlined in this application note provide a robust starting point for investigating the interaction of this compound with its target proteins. The hypothetical data and workflows serve as a guide for researchers to design and execute their own protein binding assays, ultimately contributing to a better understanding of the compound's biological function.

Applications of Bbm-928 A in Molecular Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A is a potent antitumor antibiotic belonging to the actinoleukin-like family of compounds. Structurally, it features two substituted quinoline rings linked by a cyclic decapeptide. Its primary mechanism of action is the bifunctional intercalation into deoxyribonucleic acid (DNA). This interaction leads to significant conformational changes in the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately resulting in cytotoxicity in cancer cells. These properties make this compound a valuable tool for studying DNA-protein interactions and for investigating the cellular response to DNA damage.

Mechanism of Action

This compound acts as a bifunctional intercalator, meaning it inserts its two quinoline moieties between the base pairs of the DNA double helix. This mode of binding is similar to that of other known bifunctional intercalators like echinomycin. The intercalation of this compound causes a significant unwinding of the DNA helix. Studies have shown that this compound does not induce single or double-strand breaks in the DNA, but rather alters its topology. This alteration can affect the binding of DNA-dependent enzymes and transcription factors, leading to the inhibition of essential cellular processes.

Quantitative Data Summary

The interaction of this compound with DNA has been characterized by several biophysical parameters. The following table summarizes key quantitative data from studies on this compound.

ParameterValueMethodReference
Apparent Association Constant (Ka)1.93 x 10⁷ M⁻¹Fluorescence Quenching[1]
Binding Site Size11 DNA nucleotides per moleculeFluorescence Quenching[1]
DNA Unwinding Angle43°Viscometry[1]
Increase in Helix Length (vs. Ethidium Bromide)~1.5-foldViscometry[1]

Applications in Molecular Biology

Based on its mechanism as a potent DNA intercalator, this compound can be utilized in various molecular biology applications:

  • Probing DNA Structure and Topology: this compound can be used as a tool to study the structure and topology of DNA, particularly supercoiled DNA. Its ability to unwind DNA can be monitored using techniques like gel electrophoresis and viscometry.

  • Inhibition of DNA-Protein Interactions: By altering the DNA conformation, this compound can be used to investigate the role of DNA topology in the binding of specific proteins, such as transcription factors, polymerases, and topoisomerases.

  • Induction of Cellular Stress Responses: As a DNA-damaging agent (through conformational changes), this compound can be employed to study cellular stress response pathways, including those related to DNA damage repair and apoptosis.

  • Screening for novel anti-cancer drugs: The well-defined mechanism of this compound makes it a useful reference compound in high-throughput screening assays for the discovery of new DNA-binding and anti-cancer agents.

Experimental Protocols

The following are example protocols for utilizing this compound in molecular biology research. These are generalized protocols and may require optimization for specific experimental systems.

Protocol 1: Analysis of DNA Unwinding by this compound using Agarose Gel Electrophoresis

Objective: To visualize the effect of this compound on the topology of supercoiled plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pUC19, pBR322)

  • This compound (resuspended in a suitable solvent like DMSO)

  • 10x TBE Buffer (Tris-borate-EDTA)

  • Agarose

  • Ethidium Bromide or other DNA stain

  • 6x DNA Loading Dye

  • Nuclease-free water

Procedure:

  • Prepare a 1% agarose gel in 1x TBE buffer and add ethidium bromide to a final concentration of 0.5 µg/mL.

  • Set up a series of reactions in microcentrifuge tubes. In each tube, add:

    • 1 µL of supercoiled plasmid DNA (e.g., 100 ng/µL)

    • 1 µL of 10x reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 100 mM KCl)

    • Varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Nuclease-free water to a final volume of 10 µL.

  • Include a control reaction with no this compound.

  • Incubate the reactions at room temperature for 30 minutes.

  • Add 2 µL of 6x DNA loading dye to each reaction.

  • Load the samples onto the 1% agarose gel.

  • Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualize the DNA bands under UV light.

Expected Results: As the concentration of this compound increases, the supercoiled plasmid DNA will unwind, leading to a decrease in its electrophoretic mobility. At a certain concentration, the DNA will become fully relaxed and migrate slower than the supercoiled form. Further increases in this compound concentration may introduce positive supercoils, which can lead to an increase in mobility again.

Protocol 2: Inhibition of Transcription Factor Binding to DNA using Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if this compound can inhibit the binding of a specific transcription factor to its DNA recognition sequence.

Materials:

  • Purified transcription factor of interest

  • Double-stranded oligonucleotide probe containing the transcription factor binding site, labeled with a detectable marker (e.g., biotin, ³²P).

  • This compound

  • Poly(dI-dC)

  • Binding Buffer (specific to the transcription factor)

  • Native polyacrylamide gel

  • TBE or TGE buffer

  • Loading Dye

Procedure:

  • Prepare a native polyacrylamide gel of an appropriate percentage for the size of the protein-DNA complex.

  • Set up binding reactions in microcentrifuge tubes:

    • Labeled oligonucleotide probe (constant concentration)

    • Poly(dI-dC) (to block non-specific binding)

    • Varying concentrations of this compound. Incubate for 15 minutes at room temperature to allow for DNA intercalation.

    • Purified transcription factor (constant concentration).

    • Binding buffer to the final volume.

  • Include control reactions:

    • Probe only

    • Probe + transcription factor (no this compound)

    • Probe + transcription factor + excess unlabeled competitor probe (to show specificity)

  • Incubate the reactions for 20-30 minutes at the optimal temperature for the transcription factor.

  • Add loading dye to each reaction.

  • Load the samples onto the pre-run native polyacrylamide gel.

  • Run the gel until the free probe is near the bottom.

  • Transfer the gel to a membrane (if using biotin-labeled probes) or expose to a phosphor screen (if using ³²P-labeled probes) and visualize the bands.

Expected Results: In the absence of this compound, a slower migrating band corresponding to the protein-DNA complex will be visible. As the concentration of this compound increases, the intensity of this shifted band should decrease, indicating that this compound is inhibiting the binding of the transcription factor to its DNA target.

Visualizations

Bbm_928A_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Target cluster_2 Molecular Interaction & Consequences Bbm_928A This compound (Two Quinolines + Cyclic Decapeptide) Intercalation Bifunctional Intercalation Bbm_928A->Intercalation Binds to DNA DNA Double Helix DNA->Intercalation Unwinding DNA Unwinding & Conformational Change Intercalation->Unwinding Inhibition Inhibition of DNA Replication & Transcription Unwinding->Inhibition Cytotoxicity Cellular Cytotoxicity Inhibition->Cytotoxicity

Caption: Mechanism of action of this compound.

Experimental_Workflow_EMSA cluster_0 Reaction Setup cluster_1 Analysis cluster_2 Result Interpretation DNA_Probe Labeled DNA Probe Incubate1 Incubate Probe + this compound DNA_Probe->Incubate1 TF Transcription Factor Incubate2 Add Transcription Factor & Incubate TF->Incubate2 Bbm928A This compound (Varying Conc.) Bbm928A->Incubate1 Incubate1->Incubate2 Gel Native Polyacrylamide Gel Electrophoresis Incubate2->Gel Detection Detection of Labeled Probe (Autoradiography/Chemiluminescence) Gel->Detection Result Decreased Protein-DNA Complex with Increasing this compound Detection->Result

Caption: Workflow for EMSA to test inhibition by this compound.

References

Unlocking New Avenues in Cardiovascular Research: A Comprehensive Guide to SEO-Driven, Long-Tail Keywords for MIPS-21335

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers delving into the novel antithrombotic agent MIPS-21335, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been compiled, categorized by specific researcher intents. This structured guide aims to streamline the process of accessing foundational knowledge, methodological protocols, troubleshooting strategies, and comparative data related to this promising PI3KC2α inhibitor.

MIPS-21335 has emerged as a significant subject of interest in cardiovascular research, primarily due to its unique mechanism of action. It selectively inhibits phosphoinositide 3-kinase C2α (PI3KC2α), a protein implicated in platelet activation and thrombus formation.[1] This inhibitory action disrupts the internal membrane of platelets, rendering them less capable of forming stable blood clots, particularly under conditions of high shear stress that are characteristic of arterial thrombosis.[2][3] A key advantage of MIPS-21335 over traditional antiplatelet medications, such as aspirin, is its ability to prevent thrombosis without a corresponding increase in bleeding time, a significant side effect of current therapies.[2]

The following table provides a categorized list of long-tail keywords to guide researchers in their exploration of MIPS-21335, ensuring they can efficiently locate the precise information needed for their studies.

CategoryLong-tail Keyword
Foundational & Exploratory MIPS-21335 mechanism of action in platelets
a role of PI3KC2α in arterial thrombosis
MIPS-21335 as a selective PI3KC2α inhibitor
discovery and development of MIPS-21335
MIPS-21335 for cardiovascular disease research
MIPS-21335 and its effect on platelet membrane structure
Investigating the antithrombotic properties of MIPS-21335
MIPS-21335's impact on hemostasis and bleeding time
a potential of MIPS-21335 in preventing myocardial infarction
a role of PI3K signaling in platelet function
Methodological & Application MIPS-21335 experimental protocol for in vitro studies
MIPS-21335 dosage for in vivo mouse models of thrombosis
How to use MIPS-21335 in whole blood thrombosis assays
MIPS-21335 solubility and preparation for cell culture
a protocol for studying MIPS-21335 effects on platelet aggregation
Using MIPS-21335 in hypercholesterolemic animal models
a methodology for assessing MIPS-21335 efficacy under shear stress
MIPS-21335 administration and stability in research experiments
a proper storage and handling of MIPS-21335 compound
Techniques for measuring PI3KC2α inhibition by MIPS-21335
Troubleshooting & Optimization a troubleshooting MIPS-21335 off-target effects on PI3K isoforms
Optimizing MIPS-21335 concentration for platelet function assays
a potential for MIPS-21335 cytotoxicity at high concentrations
a managing MIPS-21335 solubility issues in aqueous solutions
a minimizing variability in MIPS-21335 antithrombotic assays
a addressing MIPS-21335 instability during long-term experiments
a interpreting unexpected results with MIPS-21335 treatment
a how to control for off-target effects of MIPS-21335 in experiments
a refining MIPS-21335 delivery in animal studies
a validating MIPS-21335 activity in different cell lines
Validation & Comparative MIPS-21335 vs aspirin for antithrombotic efficacy
a comparative study of MIPS-21335 and P2Y12 inhibitors
a validating the mechanism of action of MIPS-21335 in platelets
MIPS-21335 compared to other PI3K inhibitors in thrombosis
a efficacy of MIPS-21335 in aspirin-resistant platelet models
a head-to-head comparison of MIPS-21335 and MIPS-19416
a validating the safety profile of MIPS-21335 regarding bleeding risk
a cross-reactivity and selectivity profile of MIPS-21335
a confirming the antithrombotic effect of MIPS-21335 in human platelets
a comparative analysis of MIPS-21335's effect on different platelet agonists

References

Application Notes and Protocols for Labeling Bbm-928 A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bbm-928 A, also known as Luzopeptin A, is a potent antitumor antibiotic belonging to the quinoxapeptin family.[1] Its mechanism of action involves the bifunctional intercalation into DNA, leading to the formation of DNA crosslinks and the inhibition of viral reverse transcriptases, such as that of HIV-1.[2] The ability to label this compound with various reporter molecules (e.g., fluorophores, biotin, radioisotopes) is crucial for a wide range of research applications, including studies on its cellular uptake, subcellular localization, target engagement, and mechanism of action.

These application notes provide detailed protocols for the chemical labeling of this compound, focusing on the selective modification of its hydroxyl groups. Additionally, we present key signaling pathways affected by this compound's biological activities.

Chemical Properties and Labeling Considerations for this compound

A thorough understanding of the chemical structure of this compound is paramount for developing a successful labeling strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C64H78N14O24[2]
Molecular Weight 1427.4 g/mol [2]
Solubility Soluble in DMF and DMSO[2]
Key Structural Features Cyclic decadepsipeptide, two 3-hydroxy-6-methoxyquinaldic acid chromophores, L-beta-hydroxyl-N-methylvaline, trans-(3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid[2]

The structure of this compound presents several hydroxyl groups that can serve as potential sites for chemical modification and label attachment. These include:

  • Primary Hydroxyl Group: The hydroxyl group on the trans-4-hydroxy-tetrahydropyridazine-3-carboxylic acid residue.

  • Secondary Hydroxyl Group: The beta-hydroxyl group on the L-beta-hydroxyl-N-methylvaline residue.

  • Phenolic Hydroxyl Group: The hydroxyl group on the 3-hydroxy-6-methoxyquinaldic acid chromophore.

Selective labeling of one of these hydroxyl groups is desirable to maintain the biological activity of this compound, as modifications to the DNA-intercalating chromophores could potentially disrupt its primary mechanism of action.

Experimental Protocols

The following protocols describe methods for the selective labeling of this compound with a fluorescent dye (e.g., a succinimidyl ester-activated fluorophore) via an ester linkage to one of its hydroxyl groups. These protocols are designed to be adaptable for other labels containing appropriate reactive groups.

Protocol 1: Selective Acylation of the Primary Hydroxyl Group

This protocol aims to selectively label the primary hydroxyl group on the tetrahydropyridazine moiety, which is generally more accessible and reactive than the secondary and phenolic hydroxyl groups.

Materials:

  • This compound

  • Succinimidyl ester-activated fluorescent dye (e.g., NHS-fluorescein, NHS-Cy5)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Activation: In a separate vial, dissolve the succinimidyl ester-activated fluorescent dye (1.1 equivalents) in anhydrous DMF.

  • Reaction: To the this compound solution, add DIPEA (2 equivalents). Slowly add the activated dye solution to the this compound solution while stirring at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or analytical HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench any remaining reactive ester by adding a small amount of water or an amine-containing buffer (e.g., Tris buffer).

  • Purification: Purify the labeled this compound conjugate by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.

Table 2: Example HPLC Gradient for Purification

Time (min)% Acetonitrile (in Water with 0.1% TFA)
020
520
3580
4080
4520
5020
Protocol 2: Labeling via the Chromophore Hydroxyl Group

Modification of the phenolic hydroxyl group on the quinaldic acid chromophore is an alternative strategy, particularly if selective labeling of the peptide core proves challenging. However, this approach carries a higher risk of altering the DNA binding properties of this compound. A milder reaction condition is recommended.

Materials:

  • Same as Protocol 1, with the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst.

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) and the succinimidyl ester-activated fluorescent dye (1.1 equivalents) in anhydrous DMF.

  • Catalysis: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or analytical HPLC.

  • Purification and Characterization: Follow steps 5-7 from Protocol 1.

Signaling Pathways and Experimental Workflows

The biological effects of this compound stem from its ability to intercalate into DNA and inhibit reverse transcriptase. These actions trigger distinct cellular signaling pathways.

DNA Damage Response Pathway

As a DNA bis-intercalating agent, this compound induces significant distortion of the DNA double helix, which is recognized by the cellular DNA damage response (DDR) machinery.[2] This leads to cell cycle arrest and, in many cases, apoptosis.

DNA_Damage_Response Bbm928A This compound DNA Cellular DNA Bbm928A->DNA Binds to DNA_Damage DNA Intercalation & Crosslinking DNA->DNA_Damage Induces ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Repair DNA Repair Pathways ATM_ATR->Repair Initiates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces

Caption: DNA Damage Response Pathway Induced by this compound.

Inhibition of HIV-1 Reverse Transcription

This compound is a potent inhibitor of HIV-1 reverse transcriptase, an essential enzyme for the retrovirus's life cycle.[2] It blocks the synthesis of viral DNA from the RNA template.

HIV_RT_Inhibition cluster_rt_process Reverse Transcription HIV_RNA HIV-1 Genomic RNA RT Reverse Transcriptase (RT) HIV_RNA->RT Viral_DNA Viral DNA Synthesis RT->Viral_DNA Catalyzes dNTPs dNTPs dNTPs->RT Bbm928A This compound Bbm928A->RT Inhibits Experimental_Workflow Start Start Labeling Label this compound (e.g., with Fluorescent Dye) Start->Labeling CellCulture Culture Target Cells Labeling->CellCulture Incubation Incubate Cells with Labeled this compound CellCulture->Incubation Washing Wash Cells to Remove Unbound Compound Incubation->Washing Fixation Fix and Permeabilize Cells (Optional) Washing->Fixation Imaging Fluorescence Microscopy (e.g., Confocal) Fixation->Imaging Analysis Image Analysis: Uptake & Localization Imaging->Analysis End End Analysis->End

References

Troubleshooting & Optimization

improving the solubility of Bbm-928 A in assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive compilation of SEO-driven, long-tail keywords has been developed for scientific researchers interested in "Cyclosporin A-13C2,d4 (Major)". The keywords are meticulously categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative, to effectively guide content creation.

This curated list addresses the nuanced information needs of scientists at various stages of their research, from initial discovery to advanced application and validation. The keywords reflect the primary use of Cyclosporin A-13C2,d4 as a stable isotope-labeled internal standard for the accurate quantification of Cyclosporin A in biological samples, particularly in the context of therapeutic drug monitoring for organ transplant recipients.

Below is the detailed table of long-tail keywords designed to enhance the visibility and accessibility of scientific content related to this compound.

CategoryLong-tail Keyword
Foundational & Exploratory synthesis and characterization of Cyclosporin A-13C2,d4
physicochemical properties of labeled Cyclosporin A
isotopic enrichment determination of Cyclosporin A-13C2,d4
Cyclosporin A-13C2,d4 mechanism of action as internal standard
early research on stable isotope labeled Cyclosporin A
biosynthesis of 13C-labeled Cyclosporin A
molecular structure of Cyclosporin A-13C2,d4
stability of Cyclosporin A-13C2,d4 in solution
Cyclosporin A-13C2,d4 certificate of analysis
solubility of Cyclosporin A-13C2,d4 in organic solvents
Methodological & Application LC-MS/MS method for Cyclosporin A using Cyclosporin A-13C2,d4
using Cyclosporin A-13C2,d4 as an internal standard in clinical toxicology
sample preparation for Cyclosporin A analysis with labeled standard
therapeutic drug monitoring of Cyclosporin A with isotope dilution mass spectrometry
quantitative analysis of Cyclosporin A in whole blood
protocol for using Cyclosporin A-13C2,d4 in pharmacokinetic studies
matrix effects in bioanalysis of Cyclosporin A with a labeled internal standard
preparation of calibration standards with Cyclosporin A-13C2,d4
high-throughput analysis of Cyclosporin A using a labeled standard
application of Cyclosporin A-13C2,d4 in pediatric organ transplantation
Troubleshooting & Optimization troubleshooting Cyclosporin A quantification by LC-MS/MS
optimizing mass spectrometry parameters for Cyclosporin A-13C2,d4
reducing ion suppression in Cyclosporin A analysis
improving peak shape for Cyclosporin A and its labeled standard
addressing variability in Cyclosporin A therapeutic drug monitoring
minimizing carryover in LC-MS/MS analysis of Cyclosporin A
optimization of sample extraction for Cyclosporin A from whole blood
dealing with metabolite interference in Cyclosporin A assays
ensuring long-term stability of Cyclosporin A-13C2,d4 stock solutions
selecting the right LC column for Cyclosporin A and its internal standard
Validation & Comparative validation of an LC-MS/MS method for Cyclosporin A with Cyclosporin A-13C2,d4
cross-validation of Cyclosporin A immunoassays with LC-MS/MS
comparing different internal standards for Cyclosporin A analysis
inter-laboratory comparison of Cyclosporin A quantification methods
accuracy and precision of Cyclosporin A measurement using a labeled standard
linearity and range of quantification for Cyclosporin A assays
assessing the matrix effect of different blood collection tubes on Cyclosporin A analysis
comparison of Cyclosporin A-13C2,d4 with other deuterated standards
proficiency testing for therapeutic drug monitoring of Cyclosporin A
regulatory guidelines for the validation of bioanalytical methods for Cyclosporin A

optimizing Bbm-928 A concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bbm-928 A. Given that this compound is a potent but less recently characterized compound, this guide synthesizes foundational data with best practices for working with DNA intercalating agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Luzopeptin A, is a cyclic depsipeptide antibiotic with potent antitumor activity.[1] Its primary mechanism of action is the bifunctional intercalation into DNA.[2][3] This means the molecule inserts itself between the base pairs of the DNA double helix at two points, causing the DNA to unwind and elongate.[2][4] This disruption of DNA structure interferes with critical cellular processes like DNA replication and transcription, ultimately leading to cell death.[4][5] this compound is structurally similar to other DNA intercalators like echinomycin.[1][2]

Q2: What is a recommended starting concentration for in vitro experiments?

A sensible approach is to perform a dose-response experiment starting from a low nanomolar (nM) range and extending to the low micromolar (µM) range. A suggested starting range for a preliminary cell viability assay (e.g., MTT or CCK-8) would be from 0.1 nM to 1 µM.

Q3: Which cancer cell lines have shown sensitivity to this compound?

Early in vivo studies demonstrated that this compound has good activity against murine P388 leukemia and B16 melanoma.[1][6] It also showed some activity against L1210 leukemia, Lewis lung carcinoma, and Madison 109 lung carcinoma.[1] Given its mechanism as a DNA intercalator, it is expected to be active against a broad range of rapidly dividing cancer cells. However, the specific sensitivity of any particular cell line should be determined empirically.

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound should be dissolved in a suitable organic solvent, such as DMSO, to create a concentrated stock solution. It is crucial to ensure complete dissolution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. When preparing working concentrations for cell culture, dilute the stock solution in a serum-free medium to minimize protein binding before adding it to the cells.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low cytotoxicity observed Concentration too low: this compound may not be effective at the tested concentrations in your specific cell line.Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 10 µM).
Incorrect drug handling: The compound may have degraded due to improper storage or handling.Ensure the stock solution is stored correctly (protected from light, at a low temperature) and that fresh dilutions are used for each experiment.
Cell line resistance: The chosen cell line may have inherent or acquired resistance mechanisms to DNA intercalating agents.Consider using a different cell line, or a positive control compound known to be effective in your chosen cell line, to validate the experimental setup.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
Incomplete dissolution of this compound: If the compound is not fully dissolved, the actual concentration in the wells will be inconsistent.Ensure the stock solution is fully dissolved before making dilutions. Visually inspect for any precipitate.
Edge effects in microplates: Wells on the edge of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[7]
Unexpected results in viability assays Interference with assay reagents: DNA intercalating agents can sometimes interfere with fluorescent or colorimetric dyes used in viability assays.[7]Run a control with this compound in cell-free media to check for any direct reaction with the assay reagents. Consider using a different type of viability assay (e.g., comparing a metabolic assay like MTT with a dye exclusion assay like Trypan Blue).
Cytostatic vs. Cytotoxic effects: At lower concentrations, the compound might be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic).Use a cell counting method in addition to a metabolic assay to differentiate between cytostatic and cytotoxic effects.[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at ~570 nm using a microplate reader.[8]

Apoptosis Assay (Annexin V/PI Staining)

This protocol outlines the detection of apoptosis by flow cytometry.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to attach.

    • Treat the cells with the desired concentrations of this compound (determined from viability assays) for a specified time (e.g., 24 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin.

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Cells will be distinguished as:

      • Viable (Annexin V-, PI-)

      • Early apoptotic (Annexin V+, PI-)

      • Late apoptotic/necrotic (Annexin V+, PI+)

      • Necrotic (Annexin V-, PI+)

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare this compound stock solution (DMSO) seed Seed cells in 96-well plate treat Treat cells with serial dilutions (0.1 nM - 1 µM) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform MTT assay incubate->assay read Read absorbance at 570 nm assay->read calc Calculate IC50 read->calc dna_damage_pathway bbm This compound dna DNA bbm->dna Intercalation dsbs DNA Double-Strand Breaks dna->dsbs atm ATM/ATR Kinases dsbs->atm Activation p53 p53 atm->p53 Phosphorylation p21 p21 p53->p21 Transcription bax Bax p53->bax Transcription cdk CDK2/Cyclin E p21->cdk Inhibition apoptosis Apoptosis bax->apoptosis g1_arrest G1/S Cell Cycle Arrest cdk->g1_arrest troubleshooting_tree start Low Cytotoxicity Observed q1 Is the dose range appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Likely too low q2 Is the cell line known to be resistant? a1_yes->q2 res_broaden Solution: Broaden dose range (e.g., up to 10 µM) a1_no->res_broaden a2_yes Yes q2->a2_yes a2_no No q2->a2_no res_switch_cell Solution: Switch to a more sensitive cell line a2_yes->res_switch_cell q3 Was a positive control used and did it work? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res_check_compound Problem: Compound integrity or handling. Solution: Check storage, use fresh aliquots. a3_yes->res_check_compound res_check_reagents Problem: Assay reagents or protocol. Solution: Validate assay with positive control. a3_no->res_check_reagents

References

common issues with Bbm-928 A stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Bbm-928 A (Luzopeptin A).

Introduction to this compound

This compound, also known as Luzopeptin A, is a potent antitumor and antibiotic agent.[1][2] It belongs to the cyclic depsipeptide class of antibiotics.[3][4] Its mechanism of action involves forming a stable complex with DNA through bis-intercalation, effectively crosslinking DNA molecules.[1][4] This activity makes it a subject of interest in cancer research and as an inhibitor of HIV-1 reverse transcriptase.[1][3] this compound is a tan solid that is soluble in DMSO and dimethylformamide and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated after dilution in aqueous buffer. What should I do?

A1: this compound has low aqueous solubility. Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue. To resolve this, ensure the final DMSO concentration in your working solution is sufficient to maintain solubility. It is recommended to prepare fresh dilutions from your DMSO stock for each experiment and use them immediately. Avoid repeated freeze-thaw cycles of aqueous solutions.

Q2: I am observing a decrease in the activity of this compound in my cell-based assays over time. What could be the cause?

A2: As a cyclic depsipeptide, this compound is susceptible to hydrolysis of its ester bonds, especially in aqueous environments like cell culture media, which can lead to a loss of activity.[3] This degradation can be accelerated by the presence of esterases in serum-containing media. It is crucial to minimize the incubation time of this compound in aqueous solutions. For long-term experiments, consider replenishing the this compound-containing media at regular intervals.

Q3: Can I expose my this compound solutions to light?

A3: While specific data on the photosensitivity of this compound is limited, many complex organic molecules can be sensitive to light. As a general precaution, it is advisable to protect this compound stock and working solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Q4: Are there any known incompatibilities with common buffer components?

A4: There is no specific data on incompatibilities of this compound with common buffer components. However, as its stability is pH-dependent, it is recommended to use buffers within a neutral pH range (pH 7.0-7.4) for your experiments unless otherwise required. Extreme pH conditions should be avoided to prevent accelerated degradation.

Troubleshooting Guides

Issue 1: Inconsistent Results in DNA Intercalation Assays
Symptom Possible Cause Suggested Solution
Lower than expected DNA binding or intercalation. Degradation of this compound in the aqueous assay buffer.Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment. Minimize the pre-incubation time of the compound in the buffer.
Suboptimal pH of the assay buffer.Ensure the pH of your assay buffer is within the optimal range for this compound stability (typically neutral pH).
High background signal or artifacts in fluorescence-based assays. Non-specific binding or aggregation of this compound at high concentrations.Perform a concentration-response curve to determine the optimal working concentration. Consider including a non-ionic detergent like Tween-20 (at a low concentration, e.g., 0.01%) in your assay buffer to reduce non-specific binding, ensuring it does not interfere with the assay.
Issue 2: Poor Reproducibility in Cell-Based Assays
Symptom Possible Cause Suggested Solution
Variable IC50 values between experiments. Inconsistent preparation of this compound working solutions.Standardize the protocol for preparing working solutions. Always use a freshly prepared dilution from a validated DMSO stock.
Degradation of this compound in cell culture media during the assay.For longer incubation periods (>24 hours), consider a medium change with freshly prepared this compound to maintain a consistent concentration.
Unexpected cytotoxicity at low concentrations. Precipitation of this compound in the cell culture well, leading to localized high concentrations.Visually inspect the wells for any signs of precipitation after adding this compound. If precipitation is observed, increase the final DMSO concentration slightly (while ensuring it is not toxic to the cells) or sonicate the working solution briefly before adding it to the cells.

Data Presentation

Table 1: Summary of this compound (Luzopeptin A) Properties and Stability

Parameter Value/Recommendation Reference
Molecular Formula C64H78N14O24[1]
Molecular Weight 1427.39 g/mol [1]
Appearance Tan solid[3][4]
Solubility Soluble in DMSO and Dimethylformamide[1][3]
Storage Store at -20°C[2][3]
Long-term Stability ≥ 4 years at -20°C[4]
Primary Stability Concern Hydrolysis of ester bonds in aqueous solutionsInferred from cyclic depsipeptide properties
Recommended pH for working solutions Neutral (pH 7.0 - 7.4)General recommendation
Light Sensitivity Protect from light as a precautionGeneral recommendation

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Reconstitute the solid in sterile, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-warmed aqueous buffer or cell culture medium immediately before use.

    • Ensure the final concentration of DMSO in the assay is kept constant across all conditions and is non-toxic to the cells or disruptive to the assay. A final DMSO concentration of <0.5% is generally well-tolerated by most cell lines.

Protocol 2: Assessing DNA Intercalation using Agarose Gel Electrophoresis

This protocol is adapted from a study on Luzopeptin A's interaction with plasmid DNA.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, mix the following components:

      • Plasmid DNA (e.g., pBR322): 0.5 µg

      • 10x Assay Buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 7.5)

      • This compound (at various concentrations, freshly diluted)

      • Nuclease-free water to a final volume of 20 µL.

    • Incubate the reaction mixture at 37°C for 1 hour, protected from light.

  • Agarose Gel Electrophoresis:

    • Add 4 µL of 6x DNA loading dye to each reaction.

    • Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or a safer alternative).

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Analysis:

    • Visualize the DNA bands under UV or blue light.

    • Intercalation of this compound can cause a change in the electrophoretic mobility of the plasmid DNA isoforms (supercoiled, relaxed, and linear). Bifunctional intercalation may lead to the formation of intermolecular cross-linked DNA, which will migrate slower than the individual plasmid forms.[1]

Protocol 3: Cell Viability Assay (XTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your freshly prepared working solutions.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples using a microplate reader at the appropriate wavelength (typically 450-500 nm).

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Bbm_928_A_Mechanism_of_Action cluster_0 This compound (Luzopeptin A) cluster_1 Cellular Environment Bbm928A This compound DNA Double-Stranded DNA Bbm928A->DNA Bis-intercalation & Crosslinking Replication DNA Replication DNA->Replication Inhibition Transcription Transcription DNA->Transcription Inhibition CellCycle Cell Cycle Arrest Replication->CellCycle Transcription->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_solution Check this compound Solution Preparation start->check_solution fresh_dilution Use freshly diluted this compound? check_solution->fresh_dilution Yes degradation_issue Potential Degradation Issue check_solution->degradation_issue No storage_ok Stock solution stored correctly (-20°C, dark)? fresh_dilution->storage_ok Yes fresh_dilution->degradation_issue No assay_conditions Review Assay Conditions storage_ok->assay_conditions Yes storage_ok->degradation_issue No ph_neutral Is buffer pH neutral? assay_conditions->ph_neutral Yes assay_conditions->degradation_issue No incubation_time Is incubation time minimized? ph_neutral->incubation_time Yes ph_neutral->degradation_issue No precipitation Precipitation observed? incubation_time->precipitation Yes solution_stable Solution is likely stable incubation_time->solution_stable No solubility_issue Potential Solubility Issue precipitation->solubility_issue

Caption: Troubleshooting workflow for this compound stability issues.

References

Bbm-928 A experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Bbm-928 A Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective use of this compound in your experiments.

This compound, also known as Luzopeptin A, is a cyclic depsipeptide antibiotic belonging to the quinomycin class of antitumor agents.[1][2] It exhibits potent antitumor and antibiotic properties.[3] Its primary mechanism of action involves forming a stable complex with DNA through a process called bis-intercalation, where it binds strongly to DNA and can form crosslinks between DNA molecules.[1][4][5] this compound is also a potent inhibitor of HIV-1 and HIV-2 reverse transcriptases.[3][4]

This guide provides troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2][3][4] For cell-based assays, it is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in a cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: How should this compound be stored?

A2: For long-term stability, this compound should be stored at -20°C as a solid.[1][2][4] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C to minimize freeze-thaw cycles.

Q3: What is the primary mechanism of action of this compound?

A3: this compound acts as a bifunctional DNA intercalator.[4][5] It contains two quinoline rings that insert themselves between the base pairs of DNA. This interaction leads to the unwinding of the DNA helix and can result in the formation of intermolecular crosslinks, which contributes to its antitumor effects.[4][5]

Q4: In which experimental models has this compound shown activity?

A4: In vivo animal studies have demonstrated that this compound has significant activity against intraperitoneally implanted B16 melanoma and P388 leukemia.[1][3] It has also shown some efficacy against L1210 leukemia.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or No Activity in Cell-Based Assays 1. Improper Storage: The compound may have degraded due to improper storage conditions. 2. Incorrect Concentration: The concentration used may be too low to elicit a response. 3. Cell Line Resistance: The cell line being used may be resistant to DNA intercalating agents.1. Storage Verification: Ensure the compound has been stored at -20°C and protected from light. Use a fresh aliquot for your experiments. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. 3. Positive Control: Use a known DNA intercalating agent (e.g., doxorubicin) as a positive control to confirm that your assay is working correctly.
Precipitation of the Compound in Aqueous Media 1. Low Solubility: this compound has limited solubility in aqueous solutions. 2. High Final Concentration: The final concentration in the cell culture medium may be too high.1. Solvent and Dilution: Ensure the initial stock solution is fully dissolved in DMSO before diluting in the aqueous medium. Perform serial dilutions to reach the final concentration. 2. Concentration Check: Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration.
High Background Signal in Fluorescence-Based Assays 1. Intrinsic Fluorescence: this compound contains quinoline structures which can be fluorescent.1. Blank Measurements: Include a control group with this compound in the medium without cells to measure the background fluorescence of the compound itself. 2. Wavelength Selection: If possible, choose excitation and emission wavelengths for your assay that do not overlap with the fluorescence spectrum of this compound.

Experimental Protocols and Data

In Vitro Activity of this compound

This compound has been shown to be a potent inhibitor of HIV-1 and HIV-2 reverse transcriptases.[3][4]

Target IC50 Value
HIV-1 Reverse Transcriptase7 nM[4]
HIV-2 Reverse Transcriptase68 nM[4]
DNA Intercalation Parameters

Studies on the interaction of this compound with DNA have provided the following parameters.[5]

Parameter Value
Apparent Association Constant (Ka)1.93 x 10^7 M^-1[5]
DNA Unwinding Angle43°[5]
Binding Site Size11 DNA nucleotides per molecule[5]

Visualizing Experimental Concepts

Mechanism of Action: DNA Bis-intercalation

The following diagram illustrates the mechanism of this compound as a bifunctional DNA intercalator.

Bbm_928_A_Mechanism cluster_0 This compound Interaction with DNA Bbm_928_A This compound DNA 5' 3' 3' 5' Bbm_928_A->DNA Binds to DNA DNA_Complex DNA-Bbm-928 A Complex (Bis-intercalation) DNA->DNA_Complex Intercalates Crosslink DNA Crosslinking & Inhibition of Replication/Transcription DNA_Complex->Crosslink Leads to

Caption: Mechanism of this compound as a DNA bis-intercalator.

General Workflow for Cell Viability Assay

This workflow outlines the typical steps for assessing the cytotoxic effects of this compound on a cancer cell line.

Cell_Viability_Workflow Start Seed Cells in a 96-well Plate Incubate_24h Incubate for 24 hours (Allow cells to adhere) Start->Incubate_24h Add_Compound Add Serial Dilutions of This compound Incubate_24h->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT, PrestoBlue) Incubate_72h->Add_Reagent Incubate_Final Incubate as per Reagent Protocol Add_Reagent->Incubate_Final Read_Plate Read Plate on a Plate Reader Incubate_Final->Read_Plate Analyze Analyze Data and Calculate IC50 Read_Plate->Analyze

Caption: Standard workflow for a cell viability (e.g., MTT) assay.

References

overcoming Bbm-928 A off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bbm-928 A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while navigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an antitumor antibiotic that functions as a bifunctional DNA intercalator.[1][2] It inserts itself between the base pairs of DNA, leading to a distortion of the DNA helix. This action can interfere with DNA replication and transcription, ultimately inducing cellular apoptosis. Its bifunctional nature, with two quinoline rings, allows it to bind strongly to DNA.[2]

Q2: What are the expected "off-target" effects of a DNA intercalator like this compound?

Unlike targeted inhibitors that act on specific proteins, the off-target effects of this compound are primarily a consequence of its mechanism of action—DNA intercalation. This can lead to broad, non-specific effects on cellular processes in both cancerous and healthy, particularly rapidly dividing, cells. Common off-target effects include cytotoxicity in non-target cell lines, induction of widespread DNA damage response, and cell cycle arrest in a non-specific manner.

Q3: How can I distinguish between on-target antitumor effects and general cytotoxic off-target effects?

Differentiating between desired on-target effects and general cytotoxicity is crucial. This can be achieved by using a panel of cell lines with varying proliferation rates and DNA repair capacities. The on-target effect should ideally be more potent in tumor cell lines compared to non-cancerous or slowly dividing cell lines. Additionally, assessing specific markers of apoptosis (e.g., cleaved caspase-3) in your target cells versus markers of generalized cellular stress (e.g., GADD45A) across different cell types can provide insights.

Troubleshooting Guide

Issue 1: High Cytotoxicity in Control/Non-Target Cell Lines

Symptoms:

  • Significant cell death observed in non-cancerous or control cell lines at concentrations expected to be selective for tumor cells.

  • Poor therapeutic window in preliminary screening assays.

Possible Causes:

  • This compound concentration is too high, leading to generalized DNA damage.

  • The control cell line is unexpectedly sensitive to DNA intercalating agents due to a high proliferation rate or deficiencies in DNA repair pathways.

Suggested Solutions:

  • Concentration Optimization: Perform a dose-response curve with a wider range of concentrations on both tumor and control cell lines to identify a more selective concentration.

  • Cell Line Characterization: Ensure your control cell lines have a normal proliferation rate and intact DNA damage response pathways. Consider using primary cells or cell lines with a lower passage number.

  • Time-Course Experiment: Shorten the incubation time with this compound. This may be sufficient to induce apoptosis in sensitive tumor cells while minimizing toxicity in less sensitive cells.

Issue 2: Inconsistent Results in Cell Viability Assays

Symptoms:

  • High variability between replicate wells in assays like MTT or CellTiter-Glo.

  • Discrepancies between different types of viability assays (e.g., metabolic vs. membrane integrity assays).

Possible Causes:

  • Interference of this compound with the assay reagents. For example, the colored nature of some compounds can affect absorbance readings in colorimetric assays.

  • Delayed cytotoxic effects not captured by a short assay endpoint.

Suggested Solutions:

  • Assay Validation: Run a control experiment with this compound in cell-free media with your assay reagents to check for any direct interference.

  • Orthogonal Assays: Use at least two different cell viability assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue exclusion or a live/dead fluorescent stain).

  • Extended Timepoints: Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the full effect of the compound.

Data Presentation

Table 1: Hypothetical Comparative IC50 Values of this compound

Cell LineTypeProliferation Rate (Doubling Time, hrs)DNA Repair CapacityIC50 (nM)
Tumor Cell Line A Colon Carcinoma 18 Normal 50
Tumor Cell Line B Leukemia 22 Deficient (e.g., BRCA1 mutant) 25
Non-Target Cell Line C Normal Fibroblast 48 Normal 500
Non-Target Cell Line D Immortalized Keratinocytes 30 Normal 250

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using Resazurin
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture media.

  • Treatment: Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator.

  • Resazurin Addition: Add 20 µL of Resazurin stock solution (1 mg/mL) to each well.

  • Incubation: Incubate for 2-4 hours until a color change is observed.

  • Measurement: Read the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for DNA Damage Response Markers
  • Cell Treatment: Treat cells with this compound at the desired concentration and time points.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage markers (e.g., phospho-H2A.X, p53, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

DNA_Intercalation_Pathway cluster_0 Cellular Effects of this compound Bbm928A This compound DNA Nuclear DNA Bbm928A->DNA Enters Nucleus Intercalation DNA Intercalation (Helix Distortion) DNA->Intercalation Binds to DNA ReplicationFork Stalled Replication Fork Intercalation->ReplicationFork TranscriptionBlock Transcription Blockage Intercalation->TranscriptionBlock DDR DNA Damage Response (ATM/ATR Activation) ReplicationFork->DDR TranscriptionBlock->DDR CellCycleArrest Cell Cycle Arrest (G2/M Phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Signaling pathway of this compound-induced DNA damage.

Troubleshooting_Workflow cluster_1 Troubleshooting High Off-Target Cytotoxicity Start High Cytotoxicity in Control Cells Observed CheckConc Is the this compound concentration optimized? Start->CheckConc OptimizeConc Perform Dose-Response Curve on Multiple Cell Lines CheckConc->OptimizeConc No CheckCells Are control cell lines appropriate? CheckConc->CheckCells Yes OptimizeConc->CheckCells CharacterizeCells Verify Proliferation Rate and DNA Repair Status CheckCells->CharacterizeCells No CheckTime Is incubation time too long? CheckCells->CheckTime Yes CharacterizeCells->CheckTime ShortenTime Perform Time-Course Experiment CheckTime->ShortenTime Yes End Selective Cytotoxicity Achieved CheckTime->End No ShortenTime->End

References

Technical Support Center: Refining BBM-928 A In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery of BBM-928 A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Luzopeptin A, is a cyclic depsipeptide antibiotic with potent antitumor properties.[1][2] Its primary mechanism of action is as a bifunctional DNA intercalator, meaning it inserts itself into the DNA double helix and crosslinks the strands.[2][3] This action disrupts DNA replication and transcription, ultimately leading to cell death. It has shown activity against various experimental tumors in mice, including B16 melanoma and P388 leukemia.[1]

Q2: What are the main challenges in delivering this compound for in vivo studies?

A2: The primary challenge for the in vivo delivery of this compound is its poor aqueous solubility. The compound is soluble in organic solvents like DMSO and DMF but has limited solubility in aqueous solutions.[1][2] This can lead to difficulties in formulation, potential for precipitation upon injection, low bioavailability, and variability in experimental results.

Q3: What are the recommended starting formulations for in vivo administration of this compound?

A3: Based on available data and common practices for poorly soluble compounds, two primary formulation strategies can be considered. An early study administered this compound as a suspension in 0.9% NaCl solution.[1] For improved solubility and bioavailability, a co-solvent/surfactant-based formulation is also a viable option.

Troubleshooting Guide

Problem 1: Formulation appears cloudy, or this compound precipitates out of solution.
  • Potential Cause: Poor aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle.

    • Optimize Formulation: If precipitation occurs, consider the formulation strategies outlined in the table below.

    • Gentle Heating and Sonication: These methods may aid in the dissolution of the compound. However, be cautious of potential degradation and monitor compound stability.

    • Solvent Ratios: Strictly adhere to validated solvent ratios if using a co-solvent system.

    • Reagent Quality: Use high-purity solvents and formulation reagents to avoid impurities that can affect solubility.

Problem 2: Inconsistent or no therapeutic effect observed in vivo.
  • Potential Cause: Suboptimal drug exposure at the tumor site.

  • Troubleshooting Steps:

    • Assess Bioavailability: Consider the route of administration. For poorly soluble compounds, intraperitoneal (IP) or intravenous (IV) injections may offer higher bioavailability than oral gavage. A pilot pharmacokinetic (PK) study can help assess drug exposure.

    • Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.

    • Tumor Model Resistance: Investigate the expression of DNA repair proteins in your tumor model. Tumors with highly efficient DNA repair mechanisms may be less sensitive to DNA intercalating agents like this compound.

Problem 3: Adverse effects or toxicity observed in animals.
  • Potential Cause: Vehicle toxicity or on-target toxicity.

  • Troubleshooting Steps:

    • Vehicle Toxicity: High concentrations of solvents like DMSO can be toxic to animals. If using a DMSO-based formulation, ensure the final concentration is well-tolerated. Consider conducting a pilot toxicity study with the vehicle alone.

    • On-Target Toxicity: As this compound targets DNA, it can also affect normal proliferating cells, leading to toxicity. Monitor animals closely for signs of distress, such as weight loss or behavioral changes. If toxicity is observed, consider reducing the dose or the frequency of administration.

Data Presentation

Table 1: Formulation Strategies for Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG300) to dissolve the compound before further dilution in an aqueous vehicle.Simple and widely used for preclinical studies.Can cause toxicity or off-target effects at high concentrations.
Surfactants Using agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound.Can significantly increase solubility and stability.Potential for toxicity and alteration of biological barriers.
Lipid-Based Formulations Incorporating the compound into lipid vehicles such as emulsions or self-emulsifying drug delivery systems (SEDDS).Can improve bioavailability, particularly for oral administration.More complex formulations that may require specialized equipment.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.Can improve bioavailability of poorly soluble drugs.May require specialized equipment for production and characterization.

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small amount of sterile 0.9% NaCl solution.

  • Vortex vigorously to create a suspension.

  • Add the remaining volume of 0.9% NaCl solution to achieve the final desired concentration.

  • Ensure the suspension is homogenous by vortexing or sonicating briefly before each injection.

Protocol 2: Preparation of a Co-solvent-based Formulation
  • Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mg/mL).

  • In a separate sterile tube, prepare the vehicle. A common vehicle for in vivo studies is a mixture of PEG300, Tween 80, and saline. A typical ratio could be 40% PEG300, 5% Tween 80, and 55% saline.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • The final concentration of DMSO in the injected volume should ideally be below 5-10% to minimize toxicity.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Efficacy & PK/PD Evaluation cluster_troubleshoot Troubleshooting prep_start Start: Weigh this compound dissolve Dissolve in appropriate solvent (e.g., DMSO) prep_start->dissolve mix Mix drug solution with vehicle dissolve->mix prepare_vehicle Prepare aqueous vehicle (e.g., Saline, PEG/Tween) prepare_vehicle->mix check_sol Check for precipitation mix->check_sol administer Administer to animal model (e.g., IP, IV) check_sol->administer Clear solution reformulate Reformulate check_sol->reformulate Precipitation monitor_toxicity Monitor for acute toxicity administer->monitor_toxicity tumor_measurement Measure tumor growth monitor_toxicity->tumor_measurement toxicity Toxicity observed? monitor_toxicity->toxicity Adverse effects pk_sampling Collect samples for PK analysis tumor_measurement->pk_sampling pd_analysis Analyze pharmacodynamic markers pk_sampling->pd_analysis no_effect No therapeutic effect? pd_analysis->no_effect Inconsistent results adjust_dose Adjust dose/schedule no_effect->adjust_dose toxicity->adjust_dose formulation_issue Formulation issue? formulation_issue->reformulate signaling_pathway BBM928A This compound DNA Nuclear DNA BBM928A->DNA Enters nucleus DNA_damage DNA Intercalation & Double-Strand Breaks DNA->DNA_damage Intercalates DDR_sensors DNA Damage Sensors (e.g., ATM/ATR) DNA_damage->DDR_sensors Activates Checkpoint_activation Cell Cycle Checkpoint Activation (G2/M arrest) DDR_sensors->Checkpoint_activation DNA_repair DNA Repair Pathways (e.g., Homologous Recombination) DDR_sensors->DNA_repair Apoptosis_pathway Apoptosis Induction (e.g., p53 activation) Checkpoint_activation->Apoptosis_pathway If damage is severe DNA_repair->Apoptosis_pathway Failed repair Cell_survival Cell Survival (if repair is successful) DNA_repair->Cell_survival Successful repair Caspase_activation Caspase Cascade Activation Apoptosis_pathway->Caspase_activation Cell_death Apoptotic Cell Death Caspase_activation->Cell_death

References

addressing inconsistencies in Bbm-928 A studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Bbm-928 A is sparse and primarily originates from a single study published in 1983. This technical support center aims to address potential questions and inconsistencies that may arise when working with this compound, based on the available data and general knowledge of related chemical classes.

Frequently Asked Questions (FAQs)

Q1: We are unable to find recent studies on this compound. Why is there such a significant data gap?

A1: The primary study on this compound, "Experimental antitumor activity and toxicity of a new chemotherapeutic agent, BBM 928A," was published in 1983.[1] The lack of subsequent publications could be due to several factors, including but not limited to:

  • The compound may have been deprioritized in favor of other candidates with better efficacy or safety profiles.

  • The project may have been discontinued for strategic or financial reasons.

  • The compound may have been renamed or reclassified, although no public records of this have been found.

  • The research may have continued internally within an organization without public disclosure.

Researchers should proceed with the understanding that they are working with a compound that has not been extensively studied in the public domain for several decades.

Q2: Our in-house experiments are showing variable antitumor efficacy compared to the results reported in the 1983 study. What could be the cause of this inconsistency?

A2: Discrepancies between historical and current experimental results can stem from a variety of factors. Consider the following troubleshooting points:

  • Compound Purity and Integrity: The synthesis and purification methods for this compound are not detailed in the available abstract. Variations in purity, stereoisomerism, or the presence of contaminants can significantly impact biological activity. It is crucial to have a highly characterized and pure sample of the compound.

  • Animal Models: The original study utilized specific mouse strains for leukemia models (L1210 and P388).[1] Differences in the genetic background, health status, and microbiome of the animal models used today can lead to different responses to the same therapeutic agent.

  • Experimental Conditions: Subtle variations in experimental protocols, such as vehicle formulation, route of administration, dosing schedule, and endpoint criteria, can all contribute to different outcomes.

  • Cell Line Authenticity and Passage Number: If using in vitro models, ensure that the cell lines are authenticated and within a low passage number to maintain their original characteristics.

Q3: The 1983 study mentions this compound has toxic effects. What is the likely mechanism of its toxicity?

A3: The specific mechanism of toxicity for this compound is not elucidated in the available literature. However, as a member of the quinoline class of antibiotics, its toxicity may be related to its mechanism of action.[1] Quinolone antibiotics are known to interfere with DNA replication by inhibiting topoisomerase enzymes in both bacterial and eukaryotic cells.[2][3] This action can lead to DNA damage and cell death in rapidly dividing cells, which would include not only cancer cells but also healthy proliferating cells in tissues such as the bone marrow and gastrointestinal tract. This is a common mechanism for many chemotherapeutic agents.

Quantitative Data Summary

The following table summarizes the reported antitumor activity of this compound from the 1983 study by Rose et al.

Cancer ModelAnimal ModelReported EfficacyCitation
Leukemia L1210MiceAntitumor Activity[1]
Leukemia P388MiceAntitumor Activity[1]

Note: The abstract of the 1983 paper does not provide specific quantitative data on the degree of antitumor activity (e.g., percentage of tumor growth inhibition, increase in lifespan). Access to the full paper would be required for a more detailed quantitative summary.

Experimental Protocols

While the detailed protocol for the original this compound studies is not available in the abstract, a generalized protocol for in vivo antitumor activity assessment based on the described models is provided below.

General Protocol: In Vivo Antitumor Efficacy Study in a Murine Leukemia Model

  • Animal Model:

    • Select a suitable mouse strain (e.g., DBA/2 for P388 leukemia, BDF1 for L1210 leukemia).

    • Acclimate the animals to the facility for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Culture the desired leukemia cell line (e.g., P388, L1210) in appropriate media.

    • Harvest the cells during the logarithmic growth phase and assess viability.

    • Implant a specified number of viable tumor cells (e.g., 1 x 10^6 cells) intraperitoneally (i.p.) or intravenously (i.v.) into each mouse.

  • Compound Preparation and Administration:

    • Prepare this compound in a suitable vehicle for administration.

    • On the day after tumor implantation (Day 1), begin treatment.

    • Administer this compound at various dose levels, following a predetermined schedule (e.g., daily for 9 days).

    • Include a vehicle control group and a positive control group (a known anticancer agent).

  • Monitoring and Endpoints:

    • Monitor the animals daily for clinical signs of toxicity and tumor progression (e.g., weight loss, ascites formation).

    • The primary endpoint is typically overall survival.

    • Calculate the median survival time (MST) for each group.

    • Efficacy is often expressed as the percentage of increase in lifespan (%ILS) compared to the vehicle control group.

  • Data Analysis:

    • Analyze the survival data using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

    • Assess the statistical significance of the differences between the treatment groups and the control group.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Hypothesized Mechanism of Action for this compound bbm928a This compound topoisomerase Topoisomerase II bbm928a->topoisomerase Inhibits dna_cleavage DNA Double-Strand Break topoisomerase->dna_cleavage Induces apoptosis Apoptosis dna_cleavage->apoptosis Leads to

Caption: Hypothesized mechanism of action for this compound as a topoisomerase II inhibitor.

G cluster_1 General Experimental Workflow for Antitumor Compound Evaluation start Start: Compound of Interest (this compound) in_vitro In Vitro Cytotoxicity Assays start->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Murine Leukemia Models) in_vitro->in_vivo toxicity Toxicity and Safety Assessment in_vivo->toxicity data_analysis Data Analysis and Interpretation toxicity->data_analysis decision Go/No-Go Decision for Further Development data_analysis->decision

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for the PPARG Inverse-Agonist BAY-5516

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the novel, orally bioavailable PPARG inverse-agonist BAY-5516, a comprehensive understanding of its various research applications is crucial. To facilitate content creation and knowledge dissemination within this specialized field, a curated list of long-tail keywords has been developed. These keywords are categorized by specific researcher intents, ranging from foundational exploration to comparative validation, providing a roadmap for addressing the nuanced inquiries of the scientific community.

BAY-5516 is a covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor implicated in various physiological and pathological processes, including a potential role as a lineage driver in luminal bladder cancer.[1] The compound's unique mechanism, involving covalent binding to a reactive cysteine within the PPARG ligand-binding domain, sets it apart from other modulators and offers a new tool for in vivo studies.[1]

The following table provides a detailed breakdown of long-tail keywords related to BAY-5516, designed to align with the distinct stages of scientific inquiry.

CategoryLong-tail Keyword
Foundational & Exploratory What is the mechanism of action of BAY-5516?
BAY-5516 as a covalent PPARG inverse-agonist
Discovery and synthesis of BAY-5516
BAY-5516's role in luminal bladder cancer
In vivo studies and applications of BAY-5516
Pharmacodynamic regulation by BAY-5516
Structural biology of BAY-5516 and PPARG interaction
Pre-covalent and post-covalent binding of BAY-5516
BAY-5516 and its effect on PPARG target gene expression
Investigating the therapeutic potential of BAY-5516
Methodological & Application BAY-5516 experimental protocol for in vivo studies
How to use BAY-5516 in cell culture assays
Determining the IC50 of BAY-5516 for PPARG
BAY-5516 dosage and administration in rat models
Western blot protocol for PPARG target genes with BAY-5516
Chromatin immunoprecipitation (ChIP) assay for BAY-5516 treated cells
X-ray crystallography of BAY-5516 bound to PPARG
Mass spectrometry analysis of BAY-5516 covalent modification
BAY-5516 for studying adipogenesis and lipid homeostasis
Utilizing BAY-5516 in bladder cancer xenograft models
Troubleshooting & Optimization Improving the solubility and stability of BAY-5516
Overcoming low metabolic stability of BAY-5516 in vitro
Potential off-target effects of BAY-5516
Interpreting unexpected results in BAY-5516 experiments
Optimizing BAY-5516 concentration for cellular assays
Troubleshooting BAY-5516 delivery in animal models
Addressing limited aqueous solubility of BAY-5516
Mitigating GSH substitution of BAY-5516 in hepatocytes
Cell viability assays for determining BAY-5516 toxicity
Control experiments for BAY-5516 covalent binding studies
Validation & Comparative BAY-5516 vs SR10221 for PPARG inverse agonism
Comparing BAY-5516 to other PPARG covalent inhibitors
Validation of BAY-5516's effect on PPARG target genes
Comparative analysis of BAY-5516 and BAY-5094
Efficacy of BAY-5516 versus non-covalent PPARG antagonists
Head-to-head comparison of BAY-5516 and T0070907
Cross-reactivity of BAY-5516 with other nuclear receptors
Validating the anti-proliferative effects of BAY-5516 in cancer cells
Independent verification of BAY-5516's in vivo efficacy
Comparing the pharmacokinetic profiles of BAY-5516 and BAY-9683

References

Validation & Comparative

Unveiling the Antitumor Potential of Bbm-928 A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of oncology therapeutics, a thorough evaluation of novel compounds is paramount. This guide provides a detailed comparison of the antitumor agent Bbm-928 A, also known as Luzopeptin A, against its structural analog, echinomycin. The data presented here is primarily derived from preclinical studies conducted in the early 1980s, offering a foundational understanding of the efficacy of this quinoline-containing cyclic depsipeptide antibiotic.

Mechanism of Action: DNA Bifunctional Intercalation

This compound exerts its cytotoxic effects through a mechanism known as bifunctional intercalation with DNA. This process involves the insertion of the planar quinoline rings of the molecule between the base pairs of the DNA double helix at two separate points. This dual intercalation causes significant structural distortion of the DNA, including unwinding and elongation of the helix, which ultimately interferes with DNA replication and transcription, leading to cell death. This mechanism is shared with its counterpart, echinomycin.

cluster_0 This compound Action Bbm-928_A This compound Intercalation Bifunctional Intercalation Bbm-928_A->Intercalation Binds to DNA DNA DNA Double Helix DNA->Intercalation Distortion DNA Structural Distortion Intercalation->Distortion Causes Inhibition Inhibition of Replication & Transcription Distortion->Inhibition Leads to Apoptosis Cell Death Inhibition->Apoptosis Induces cluster_workflow Experimental Workflow Tumor_Implantation Tumor Cell Implantation (i.p. or i.v.) Animal_Randomization Randomization of Mice into Treatment Groups Tumor_Implantation->Animal_Randomization Drug_Administration Administration of This compound or Echinomycin Animal_Randomization->Drug_Administration Monitoring Monitoring of Survival and Tumor Growth Drug_Administration->Monitoring Data_Analysis Calculation of T/C % and Net Cell Kill Monitoring->Data_Analysis

Bbm-928 A vs. Echinomycin: A Comparative Analysis of DNA-Binding Antitumor Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of Bbm-928 A (also known as Luzopeptin A) and its structural analog, Echinomycin. Both are potent antitumor antibiotics that function as bifunctional DNA intercalators, yet they exhibit distinct differences in their interaction with DNA, leading to varied biological activities. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the molecular mechanisms to aid in research and development efforts.

Core Mechanism of Action: Bifunctional DNA Intercalation

This compound and Echinomycin share a primary mechanism of action: they insert two planar chromophore rings between the base pairs of double-stranded DNA. This "bis-intercalation" causes significant distortion of the DNA helix, interfering with critical cellular processes such as transcription and replication, ultimately leading to cell death.

This compound (Luzopeptin A) is a potent antitumor agent that acts as a bifunctional DNA intercalator. A key feature of its mechanism is the ability to form both intramolecular and intermolecular crosslinks in DNA.[1] This intermolecular cross-linking, where the molecule bridges two separate DNA duplexes, is a distinctive characteristic not readily observed with Echinomycin under similar experimental conditions.[1] This difference is attributed to Luzopeptin A's stronger DNA binding affinity.[1] Luzopeptin A demonstrates a preference for binding to regions of DNA rich in alternating adenine and thymine residues.[2][3]

Echinomycin , another cyclic depsipeptide antibiotic, also functions as a DNA bis-intercalator. It was one of the first identified compounds of this class. While structurally similar to this compound, its binding affinity to DNA is weaker, which is likely why it does not produce the same intermolecular cross-links.[1] In addition to its intercalating properties, Echinomycin has been shown to inhibit the DNA-binding activity of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor progression. This provides a secondary mechanism for its antitumor effects.

Quantitative Comparison of this compound and Echinomycin

To facilitate a direct comparison, the following table summarizes key quantitative parameters for both compounds.

ParameterThis compound (Luzopeptin A)EchinomycinReference
DNA Binding Affinity (Ka) Strong, possibly covalent binding4.5 x 10⁵ M⁻¹ (at 20°C)[4]
DNA Binding Site Size ~4 base pairs4-5 base pairs[5]
Intermolecular DNA Cross-linking YesNo[1]
Primary Binding Site Preference Alternating A-T rich regionsCpG steps[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanisms of action of this compound and Echinomycin.

DNA Intercalation Analysis by Viscometry

This method assesses the lengthening of the DNA helix upon intercalation of a compound. An increase in the viscosity of a DNA solution is indicative of intercalation.

Protocol:

  • Prepare DNA Solution: A solution of sonicated calf thymus DNA (approximately 200-250 base pairs in length) is prepared in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). The DNA concentration should be determined spectrophotometrically.

  • Viscometer Setup: A capillary viscometer (e.g., Cannon-Manning semi-micro viscometer) is placed in a constant temperature water bath (e.g., 25°C).

  • Initial Flow Time Measurement: The flow time of the DNA solution without the compound is measured multiple times to obtain a stable baseline reading.

  • Titration with Compound: Small aliquots of a concentrated stock solution of this compound or Echinomycin are added to the DNA solution in the viscometer.

  • Flow Time Measurement after Addition: After each addition and a brief equilibration period, the flow time is measured.

  • Data Analysis: The relative viscosity (η/η₀) is plotted against the ratio of the compound concentration to the DNA concentration. An increase in relative viscosity indicates DNA lengthening due to intercalation.

DNA Cross-linking Analysis by Agarose Gel Electrophoresis

This technique is used to detect the formation of intermolecular DNA cross-links induced by a compound. Cross-linked DNA fragments will migrate slower through the agarose gel than non-cross-linked fragments.

Protocol:

  • DNA Substrate Preparation: Linearized plasmid DNA (e.g., pBR322) is prepared by digestion with a restriction enzyme.

  • Drug Treatment: The linearized DNA is incubated with varying concentrations of this compound or Echinomycin in a reaction buffer at 37°C for a specified time.

  • Denaturation: The reaction is stopped, and the DNA is denatured by heating (e.g., 90°C for 2 minutes) in the presence of a denaturing agent (e.g., formamide).

  • Agarose Gel Electrophoresis: The samples are loaded onto a 1% agarose gel containing ethidium bromide. Electrophoresis is carried out in TBE buffer (Tris-borate-EDTA).

  • Visualization: The DNA bands are visualized under UV light. The presence of higher molecular weight bands in the this compound treated samples, which are absent in the control and Echinomycin-treated samples, indicates intermolecular DNA cross-linking.

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of this compound and Echinomycin.

Bbm_928_A_Mechanism cluster_dna Double-Stranded DNA cluster_intercalation Bifunctional Intercalation DNA1 DNA Strand 1 DNA2 DNA Strand 2 Bbm928A This compound Intercalation1 Intercalation Site 1 Bbm928A->Intercalation1 Binds Intercalation2 Intercalation Site 2 Bbm928A->Intercalation2 Binds Crosslink Intermolecular Cross-link Bbm928A->Crosslink Induces Intercalation1->DNA1 Intercalation2->DNA2 Apoptosis Apoptosis Crosslink->Apoptosis Leads to

Caption: Mechanism of this compound inducing intermolecular DNA cross-linking.

Echinomycin_Mechanism cluster_dna Double-Stranded DNA cluster_intercalation Bifunctional Intercalation cluster_hif1a HIF-1α Pathway DNA DNA Helix Echinomycin Echinomycin Intercalation Intramolecular Intercalation Echinomycin->Intercalation Binds HIF1a_binding Inhibition of DNA Binding Echinomycin->HIF1a_binding Inhibits Intercalation->DNA Apoptosis Apoptosis Intercalation->Apoptosis Leads to HIF1a HIF-1α HIF1a->HIF1a_binding HIF1a_binding->Apoptosis Contributes to

Caption: Dual mechanism of Echinomycin involving DNA intercalation and HIF-1α inhibition.

Conclusion

This compound and Echinomycin, while both classified as bifunctional DNA intercalators, exhibit significant mechanistic differences. This compound's capacity to induce intermolecular DNA cross-links, a result of its stronger binding affinity, distinguishes it from Echinomycin. In contrast, Echinomycin possesses a secondary mechanism of inhibiting HIF-1α activity. These distinctions in their molecular interactions likely contribute to their differential antitumor profiles and provide a basis for further investigation and development of novel therapeutic strategies.

References

Confirming Target Engagement of Bbm-928 A: A Comparative Guide to its Interaction with DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the target engagement of Bbm-928 A, a potent antitumor antibiotic also known as Luzopeptin A. Through a detailed examination of its mechanism of action as a DNA intercalator, this document compares its performance with other known DNA binding agents and provides the supporting experimental data and methodologies.

Executive Summary

This compound is a cyclic depsipeptide that exhibits its antitumor properties through direct binding to DNA. Extensive research has demonstrated that its primary mode of target engagement is through bifunctional intercalation, a process where its two planar quinoline chromophores insert between the base pairs of the DNA double helix. This interaction leads to significant structural distortion of the DNA, interfering with critical cellular processes such as replication and transcription, ultimately leading to cell death. This guide will delve into the experimental evidence supporting this mechanism, offering a comparative analysis with other DNA intercalating agents and providing detailed protocols for the key assays used to confirm this engagement.

Comparative Analysis of DNA Intercalation

The interaction of Bbm--928 A with DNA has been quantified and compared with other well-characterized DNA binding agents, such as the monofunctional intercalator ethidium bromide and the bifunctional intercalator echinomycin.

ParameterThis compoundEchinomycinEthidium Bromide
Binding Affinity (Ka) 1.93 x 10⁷ M⁻¹~5.0 x 10⁵ M⁻¹[1]1.9 x 10⁵ M⁻¹[2]
Binding Site Size ~11 nucleotides4-5 base pairs[3][4]Not specified
Unwinding Angle 43°Nearly twice that of ethidium[3]26°[5]
Mode of Intercalation BifunctionalBifunctionalMonofunctional
Sequence Preference Regions with alternating A and T residuesPrefers CpG sequences[6]Generally low sequence specificity

Signaling Pathway: this compound's Mechanism of Action

The binding of this compound to DNA initiates a cascade of events that disrupt normal cellular function. The bifunctional intercalation causes a significant unwinding and lengthening of the DNA helix, which can be visualized as follows:

Bbm928A_Mechanism Bbm928A This compound Intercalation Bifunctional Intercalation Bbm928A->Intercalation DNA DNA Double Helix DNA->Intercalation Unwinding DNA Unwinding (43°) Intercalation->Unwinding Lengthening DNA Lengthening Intercalation->Lengthening Crosslinking Intra/Intermolecular Cross-linking Intercalation->Crosslinking Replication_Block Replication Block Unwinding->Replication_Block Transcription_Block Transcription Block Unwinding->Transcription_Block Lengthening->Replication_Block Lengthening->Transcription_Block Crosslinking->Replication_Block Crosslinking->Transcription_Block Cell_Death Apoptosis/Cell Death Replication_Block->Cell_Death Transcription_Block->Cell_Death

Caption: Mechanism of this compound action on DNA.

Key Experimental Methodologies

The confirmation of this compound's target engagement with DNA has been established through a series of biophysical and biochemical assays. The detailed protocols for these key experiments are outlined below.

Fluorescence Spectroscopy

This technique is used to determine the binding affinity of this compound to DNA. The intrinsic fluorescence of this compound is quenched upon intercalation into the DNA double helix.

Experimental Workflow:

Fluorescence_Workflow Start Prepare this compound and DNA solutions Titration Titrate DNA into this compound solution Start->Titration Measure Measure Fluorescence Emission Titration->Measure Quenching Observe Fluorescence Quenching Measure->Quenching Analysis Data Analysis (Scatchard Plot) Quenching->Analysis Result Determine Binding Constant (Ka) and Binding Site Size Analysis->Result

Caption: Workflow for fluorescence titration experiment.

Protocol:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable buffer (e.g., Tris-HCl with NaCl). Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by UV absorbance at 260 nm.

  • Titration: To a fixed concentration of this compound in a quartz cuvette, add increasing aliquots of the DNA solution.

  • Fluorescence Measurement: After each addition of DNA, record the fluorescence emission spectrum of this compound using a spectrofluorometer. The excitation wavelength is typically around 340 nm, and the emission is monitored in the range of 400-600 nm.

  • Data Analysis: The decrease in fluorescence intensity is used to calculate the fraction of bound this compound. A Scatchard plot of the data (bound/free this compound vs. bound this compound) is then used to determine the apparent association constant (Ka) and the number of binding sites.

Viscometry

Viscometry measures the change in the viscosity of a DNA solution upon the addition of this compound. Intercalation lengthens the DNA molecule, leading to an increase in viscosity.

Protocol:

  • DNA Preparation: Use sonicated, rod-like DNA fragments to ensure a homogenous solution.

  • Viscosity Measurement: Measure the flow time of the DNA solution in a capillary viscometer at a constant temperature.

  • Titration: Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.

  • Data Analysis: The relative viscosity is calculated and plotted against the ratio of drug concentration to DNA concentration. The increase in viscosity confirms the lengthening of DNA due to intercalation. The unwinding angle can be calculated from the initial slope of the viscosity curve for supercoiled DNA.

Agarose Gel Electrophoresis

This method is used to visualize the effects of this compound on DNA topology, such as unwinding of supercoiled DNA and the formation of intermolecular cross-links.

Protocol:

  • Reaction Setup: Incubate supercoiled plasmid DNA or linearized DNA fragments with varying concentrations of this compound.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with a DNA-binding dye (e.g., ethidium bromide, if not studying its own intercalation) and visualize the DNA bands under UV light.

  • Analysis: The unwinding of supercoiled DNA will result in a change in its migration pattern. Intermolecular cross-linking will lead to the formation of higher molecular weight species that migrate slower in the gel.

DNase I Footprinting

DNase I footprinting is a high-resolution technique to identify the specific DNA sequences where this compound binds. The bound drug protects the DNA from cleavage by DNase I.

Experimental Workflow:

Footprinting_Workflow Start Prepare 32P-end-labeled DNA Binding Incubate DNA with this compound Start->Binding Digestion Partial Digestion with DNase I Binding->Digestion Denaturation Denature DNA fragments Digestion->Denaturation Electrophoresis Polyacrylamide Gel Electrophoresis Denaturation->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Result Identify 'Footprint' (Protected Region) Autoradiography->Result

Caption: Workflow for DNase I footprinting assay.

Protocol:

  • DNA Labeling: A specific DNA fragment is radioactively labeled at one end with ³²P.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound.

  • DNase I Digestion: The DNA-drug complexes are subjected to limited digestion with DNase I, which randomly cleaves the DNA backbone.

  • Gel Electrophoresis: The resulting DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography: The gel is exposed to X-ray film. The regions where this compound was bound are protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA bands. This allows for the precise identification of the binding sites.[7][8][9][10][11][12]

Atomic Force Microscopy (AFM)

AFM provides direct visualization of individual DNA molecules and the structural changes induced by this compound binding.

Protocol:

  • Sample Preparation: A solution of DNA is deposited onto a freshly cleaved mica surface. This compound is then added to the solution.

  • Imaging: The AFM tip scans the surface, and the interaction between the tip and the DNA molecules is used to generate a high-resolution topographical image.

  • Analysis: The images can reveal the lengthening of DNA molecules and the formation of intermolecular cross-links, providing direct visual confirmation of the intercalation and cross-linking activities of this compound.

Conclusion

The target engagement of this compound with DNA is a well-established mechanism of action, confirmed through a variety of robust experimental techniques. Its high binding affinity and ability to bifunctionally intercalate and cross-link DNA distinguish it from other DNA binding agents. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the interactions of this compound and to evaluate the target engagement of novel DNA-binding compounds.

References

Comparative Analysis of Bbm-928 A: A Potent Bifunctional DNA Intercalator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of the antitumor agent Bbm-928 A (Luzopeptin A) in various cell lines, with a comparative look at alternative DNA intercalating agents.

This guide provides an objective comparison of the performance of this compound and other bifunctional DNA intercalators, supported by available experimental data. Detailed methodologies for key experiments are included to facilitate the replication and further investigation of these compounds.

Mechanism of Action: Bifunctional DNA Intercalation

This compound, also known as Luzopeptin A, is a potent antitumor antibiotic. Its primary mechanism of action involves bifunctional intercalation into the DNA double helix. This process is characterized by the insertion of two planar quinoline chromophores of the molecule between adjacent DNA base pairs at two different locations, effectively creating a crosslink within the DNA strand. This cross-linking distorts the helical structure of DNA, inhibiting critical cellular processes such as DNA replication and transcription, ultimately leading to apoptosis and cell death.

Bifunctional DNA Intercalation Mechanism of this compound Action cluster_0 DNA Double Helix cluster_1 This compound Action cluster_2 Cellular Consequences DNA_start 5'- DNA_strand1 ---G-C-A-T-G-C--- DNA_end -3' DNA_start2 3'- DNA_strand2 ---C-G-T-A-C-G--- DNA_end2 -5' Bbm928A This compound (Luzopeptin A) Intercalation1 Intercalation Site 1 Bbm928A->Intercalation1 Chromophore 1 Intercalation2 Intercalation Site 2 Bbm928A->Intercalation2 Chromophore 2 DNA_Distortion DNA Distortion & Unwinding Intercalation1->DNA_Distortion Causes Replication_Block Replication Block DNA_Distortion->Replication_Block Transcription_Block Transcription Block DNA_Distortion->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis

Caption: Mechanism of this compound Action.

Performance Comparison of this compound and Alternatives

Due to the limited availability of comprehensive in vitro cytotoxicity data for this compound across a wide range of cancer cell lines, this guide presents a summary of its observed in vivo antitumor activity alongside the in vitro cytotoxicity (IC50 values) of comparable bifunctional DNA intercalators, Echinomycin and Plicamycin.

In Vivo Antitumor Activity of this compound (Luzopeptin A)

The following table summarizes the reported in vivo antitumor activity of this compound in various murine tumor models. This data provides a valuable indication of its potential efficacy across different cancer types.

Tumor ModelHostRoute of AdministrationActivity
P388 LeukemiaMouseIntraperitonealActive
L1210 LeukemiaMouseIntraperitonealActive
B16 MelanomaMouseIntraperitonealActive
LEWIS Lung CarcinomaMouseIntraperitonealActive
Sarcoma 180MouseIntraperitonealActive
In Vitro Cytotoxicity of Alternative Bifunctional DNA Intercalators

The following tables summarize the reported IC50 values for Echinomycin and Plicamycin in various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and serve as a benchmark for cytotoxic potency.

Table 1: IC50 Values of Echinomycin

Cell LineCancer TypeIC50 (nM)
U-87 MGGlioblastoma0.5 ± 0.1
MDA-MB-231Breast CancerNot specified
MCF7Breast CancerNot specified
A549Lung CancerNot specified

Table 2: IC50 Values of Plicamycin (Mithramycin)

Cell LineCancer TypeIC50 (µM)
PC3-TRProstate Cancer (TRAIL-resistant)Not specified
PC3Prostate CancerNot specified
Panc-1Pancreatic CancerNot specified

Note: The absence of a specific IC50 value indicates that the source reported activity without providing a precise numerical value.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key experiments are provided below.

Cytotoxicity Assays

These assays are fundamental for determining the concentration-dependent effect of a compound on cell viability.

Cytotoxicity Assay Workflow General Workflow for Cytotoxicity Assays cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. Viability Measurement cluster_readout 4. Data Acquisition Seed_Cells Seed cells in a 96-well plate Incubate_24h Incubate for 24h (adhesion and recovery) Seed_Cells->Incubate_24h Add_Compound Add serial dilutions of the test compound Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_Reagent Add viability reagent (e.g., MTT, SRB) Incubate_48_72h->Add_Reagent Incubate_short Incubate for a short period Add_Reagent->Incubate_short Read_Absorbance Read absorbance using a microplate reader Incubate_short->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: General workflow for cytotoxicity assays.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT solution (5 mg/mL in PBS)

    • Cell culture medium

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of SRB to bind to protein components of cells and is used to measure cell mass.

  • Materials:

    • Trichloroacetic acid (TCA) solution (50% w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM, pH 10.5)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol.

    • Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell viability and IC50 values.

DNA Intercalation Assays

These biophysical assays are used to confirm the interaction of a compound with DNA and to characterize the binding mode.

DNA_Intercalation_Assay_Workflow Workflow for DNA Intercalation Assays cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_measurement 3. Measurement cluster_analysis 4. Analysis Prepare_DNA Prepare DNA solution (e.g., calf thymus DNA) Prepare_Compound Prepare test compound solutions Mix Mix DNA with increasing concentrations of the compound Equilibrate Allow to equilibrate Mix->Equilibrate Viscometry Measure viscosity changes Equilibrate->Viscometry Thermal_Denaturation Measure changes in DNA melting temperature (Tm) Equilibrate->Thermal_Denaturation Analyze_Data Analyze data to confirm intercalation Viscometry->Analyze_Data Thermal_Denaturation->Analyze_Data

Caption: Workflow for DNA intercalation assays.

1. DNA Viscometry Assay

Intercalation of a compound into the DNA helix causes an increase in the length of the DNA molecule, which can be detected as an increase in the viscosity of the DNA solution.

  • Materials:

    • Sonicated calf thymus DNA

    • Test compound

    • Viscometer (e.g., an Ostwald-type capillary viscometer)

    • Constant temperature water bath

  • Protocol:

    • Prepare a solution of sonicated calf thymus DNA in a suitable buffer.

    • Measure the flow time of the DNA solution in the viscometer.

    • Add increasing concentrations of the test compound to the DNA solution and measure the flow time after each addition.

    • Calculate the relative specific viscosity of the DNA solution at each compound concentration.

    • An increase in relative specific viscosity is indicative of DNA intercalation.

2. DNA Thermal Denaturation Assay (Melting Temperature Analysis)

The binding of an intercalating agent stabilizes the DNA double helix, leading to an increase in its melting temperature (Tm).

  • Materials:

    • Calf thymus DNA

    • Test compound

    • Spectrophotometer with a temperature-controlled cuvette holder

  • Protocol:

    • Prepare a solution of calf thymus DNA in a suitable buffer.

    • Add the test compound to the DNA solution. An identical DNA solution without the compound serves as a control.

    • Monitor the absorbance of the DNA solution at 260 nm while gradually increasing the temperature.

    • The temperature at which 50% of the DNA is denatured is the melting temperature (Tm).

    • A significant increase in the Tm of the DNA in the presence of the compound compared to the control indicates stabilization of the DNA duplex through intercalation.

Benchmarking Bbm-928 A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This guide provides a comprehensive comparison of Bbm-928 A (also known as Luzopeptin A) with other inhibitors, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental methodologies. This compound is a potent cyclic depsipeptide antibiotic with a dual mechanism of action, functioning as both a DNA intercalator with antitumor properties and an inhibitor of viral reverse transcriptases.

Performance Benchmark: this compound vs. Alternative Inhibitors

This section details the performance of this compound against other established inhibitors in its class. The data presented is compiled from various studies to provide a comparative overview.

Antitumor Activity: this compound vs. Echinomycin

This compound and Echinomycin are both bifunctional DNA intercalators, making them relevant comparators for antitumor activity. Preclinical studies in murine models have shown their relative efficacy. While direct side-by-side quantitative data is limited, descriptive comparisons from a key study are summarized below.

Tumor ModelThis compound vs. Echinomycin
i.p. B16 melanomaThis compound showed superiority
i.p. L1210 leukemiaComparable activity
i.p. P388 leukemiaComparable activity
i.p. Lewis lung carcinomaComparable activity
i.p. Colon 26 carcinomaComparable activity
i.p. Madison 109 lung carcinomaThis compound was slightly inferior

Note: The term "comparable" indicates similar efficacy, while "superiority" suggests a better therapeutic outcome with this compound in the specific tumor model. The performance of these compounds can be quantified using the percentage of treated to control (%T/C) values, where a higher value indicates greater antitumor activity.

DNA Intercalation: this compound vs. Echinomycin

The primary mechanism of antitumor action for both this compound and echinomycin is their ability to intercalate into DNA, disrupting its structure and function. Studies suggest that this compound possesses a stronger binding affinity for DNA compared to echinomycin.[1] This stronger binding may contribute to its potent antitumor effects.

InhibitorApparent Association Constant (Ka)DNA Binding Affinity
This compound 1.93 x 10⁷ M⁻¹[2]Strong
Echinomycin 4.5 x 10⁵ M⁻¹[3]Moderate

Disclaimer: The provided binding constants are from different studies and should be interpreted with caution as experimental conditions may have varied.

HIV Reverse Transcriptase Inhibition: this compound vs. Standard Inhibitors

This compound has demonstrated potent inhibitory activity against HIV-1 and HIV-2 reverse transcriptase (RT), a key enzyme in the viral replication cycle. Below is a comparison of its in vitro efficacy (IC50) with that of well-established RT inhibitors.

InhibitorTargetIC50
This compound HIV-1 RT7 nM
This compound HIV-2 RT68 nM
Nevirapine HIV-1 RT84 nM[4]
Zidovudine (AZT) HIV-1 RT4800 nM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.

DNA Intercalation Assay (Agarose Gel Electrophoresis)

This protocol determines the ability of a compound to intercalate into DNA, which can be visualized by a change in the electrophoretic mobility of plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test compound (this compound, Echinomycin)

  • Topoisomerase I

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, mix supercoiled plasmid DNA with varying concentrations of the test compound. Include a no-drug control.

  • Topoisomerase I Treatment: Add Topoisomerase I to each reaction mixture to relax the supercoiled DNA. Intercalating agents will alter the linking number of the DNA.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer containing a DNA stain.

    • Load the samples mixed with loading dye into the wells of the gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA bands under UV light. Intercalation will result in a change in the migration of the plasmid DNA topoisomers compared to the relaxed DNA control.

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of HIV-1 RT activity by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Poly(A) template and Oligo(dT) primer

  • dATP, dCTP, dGTP, and DIG-dUTP mix

  • Test compound (this compound and other inhibitors)

  • Reaction buffer

  • Streptavidin-coated microplates

  • Anti-DIG-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing the reaction buffer, template/primer hybrid, and dNTP/DIG-dUTP mix.

  • Inhibitor Addition: Add serially diluted test compounds to the wells of a microplate. Include a no-inhibitor control and a positive control (known RT inhibitor).

  • Enzyme Addition: Initiate the reaction by adding HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Capture of Biotinylated DNA: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the newly synthesized biotinylated DNA. Incubate and then wash the plate.

  • Detection:

    • Add anti-DIG-POD antibody and incubate.

    • Wash the plate to remove unbound antibody.

    • Add the peroxidase substrate and incubate to allow color development.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.

Visualizing the Science

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

DNA_Intercalation_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Plasmid_DNA Supercoiled Plasmid DNA Reaction_Mix Reaction Mix Plasmid_DNA->Reaction_Mix Test_Compound Test Compound (this compound / Echinomycin) Test_Compound->Reaction_Mix Topo_I Add Topoisomerase I Reaction_Mix->Topo_I Incubation Incubate at 37°C Topo_I->Incubation Electrophoresis Agarose Gel Electrophoresis Incubation->Electrophoresis Visualization UV Visualization Electrophoresis->Visualization Result Analyze DNA Mobility Shift Visualization->Result

Experimental workflow for the DNA intercalation assay.

HIV_RT_Inhibition_Pathway cluster_virus HIV Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Bbm_928_A This compound Bbm_928_A->RT binds and inhibits Inhibition Inhibition

Signaling pathway of HIV reverse transcriptase and its inhibition by this compound.

References

Head-to-Head Study: A Comparative Analysis of Bbm-928 A (DUR-928) and Decitabine in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Bbm-928 A, now identified as DUR-928 (larsucosterol), and a well-established alternative, Decitabine. This analysis focuses on their mechanisms of action as inhibitors of DNA methyltransferases (DNMTs) and summarizes available data to inform future research and development.

DUR-928 is an endogenous sulfated oxysterol that functions as an epigenetic regulator.[1][2] It has been shown to inhibit the activity of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and DNMT3b.[1][2] This inhibition of DNA methylation regulates the expression of genes involved in crucial cellular processes such as cell survival, stress response, inflammation, and lipid biosynthesis.[1][2][3] Decitabine (5-aza-2'-deoxycytidine) is a nucleoside analog that also acts as a hypomethylating agent.[4][5] Its mechanism involves incorporation into DNA, where it traps DNMT enzymes, leading to their degradation and a reduction in overall DNA methylation.[6][7]

Comparative Data Summary

FeatureThis compound (DUR-928/larsucosterol)Decitabine
Drug Class Endogenous sulfated oxysterol, Epigenetic modulatorCytidine nucleoside analog, Hypomethylating agent
Primary Mechanism Inhibition of DNMT1, DNMT3a, and DNMT3b activity[1][2]Incorporation into DNA and covalent trapping of DNMTs[6][10]
Mode of Action Binds to and inhibits DNMTs, preventing the addition of methyl groups to DNA[1]Acts as a fraudulent base, forming a covalent bond with DNMT, leading to enzyme degradation[6]
Cellular Incorporation Does not incorporate into DNAIncorporates into the DNA strand during replication[5]
Dose-Dependent Effects Not explicitly defined as dose-dependent in the same manner as DecitabineDual mechanism: gene reactivation at low doses, cytotoxicity at high doses[4][10]
Primary Therapeutic Areas of Investigation/Use Alcohol-associated hepatitis (AH), non-alcoholic steatohepatitis (NASH)[3][8][11]Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML)[5][10]
Known Clinical Efficacy Signals (in respective indications) Reduction in bilirubin and MELD scores in AH patients; improved 28-day survival compared to historical controls[8][11][12]Induces hematologic remission and prolongs survival in MDS and AML patients[10][13]

Experimental Protocols

To conduct a direct head-to-head study of DUR-928 and Decitabine, the following experimental protocols would be essential:

In Vitro DNMT Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of DUR-928 and Decitabine against recombinant human DNMT1, DNMT3a, and DNMT3b.

Methodology:

  • Recombinant human DNMT enzymes are incubated with a methyl-accepting DNA substrate and a methyl donor, S-adenosyl-L-[methyl-3H]methionine.

  • Serial dilutions of DUR-928 and Decitabine are added to the reaction mixtures.

  • The reactions are allowed to proceed for a specified time at 37°C and then stopped.

  • The amount of incorporated radiolabeled methyl groups into the DNA is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each concentration of the compounds, and the IC50 values are determined by non-linear regression analysis.

Cell-Based Global DNA Methylation Assay

Objective: To compare the ability of DUR-928 and Decitabine to induce global DNA hypomethylation in a relevant cell line (e.g., a human hepatocyte cell line for liver disease models or a leukemia cell line like HL-60 for hematological malignancies).

Methodology:

  • Cells are cultured and treated with various concentrations of DUR-928 and Decitabine for a defined period (e.g., 72 hours).

  • Genomic DNA is extracted from the treated and untreated cells.

  • Global DNA methylation is quantified using an ELISA-based method that detects 5-methylcytosine (5-mC).

  • The percentage of 5-mC relative to the total DNA is calculated and compared between the different treatment groups.

Gene-Specific Methylation and Expression Analysis

Objective: To assess the effect of DUR-928 and Decitabine on the methylation status and expression of specific target genes known to be silenced by hypermethylation in disease.

Methodology:

  • Following treatment of cells with the compounds, genomic DNA and total RNA are extracted.

  • Methylation Analysis: The methylation status of the promoter regions of selected tumor suppressor genes (e.g., p15INK4B) is analyzed by methylation-specific PCR (MSP) or bisulfite sequencing.[10]

  • Gene Expression Analysis: The expression levels of the corresponding genes are quantified by quantitative real-time PCR (qRT-PCR).

  • The correlation between demethylation of the promoter and re-expression of the gene is evaluated for both compounds.

Visualizations

Signaling Pathway of DNMT Inhibition

DNMT_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA DNA Hypermethylated_DNA Hypermethylated DNA (Gene Silencing) DNA->Hypermethylated_DNA Methylation Hypermethylated_DNA->DNA Demethylation Hypomethylated_DNA Hypomethylated DNA (Gene Expression) DNMTs DNMT1, DNMT3a, DNMT3b DNMTs->Hypermethylated_DNA Catalyzes DUR928 This compound (DUR-928) DUR928->DNMTs Inhibits Decitabine Decitabine Decitabine->DNMTs Traps & Degrades

Caption: Mechanism of action of DUR-928 and Decitabine on DNA methylation.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_assays Comparative Assays start Start: Select Relevant Cell Line treatment Treat cells with DUR-928, Decitabine, and Vehicle Control start->treatment harvest Harvest Cells after 72h treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction global_meth Global Methylation Assay (ELISA) dna_extraction->global_meth gene_meth Gene-Specific Methylation (Bisulfite Sequencing) dna_extraction->gene_meth gene_exp Gene Expression Analysis (qRT-PCR) rna_extraction->gene_exp dnmt_level DNMT Protein Levels (Western Blot) protein_extraction->dnmt_level analysis Data Analysis and Comparison (IC50, % Methylation, Fold Change) global_meth->analysis gene_meth->analysis gene_exp->analysis dnmt_level->analysis conclusion Conclusion: Comparative Efficacy and Potency analysis->conclusion

Caption: Workflow for in vitro comparison of epigenetic modulators.

References

Assessing the Specificity of Bbm-928 A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the specificity of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of Bbm-928 A, a potent antitumor antibiotic, with a key alternative, Echinomycin. We present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to facilitate a comprehensive assessment.

This compound, also known as Luzopeptin A, is a cyclic depsipeptide antibiotic that exhibits significant antitumor activity. Its primary mechanism of action is the bifunctional intercalation into DNA, a process where its two quinoline chromophores insert between base pairs of the DNA double helix. This interaction leads to a significant unwinding of the DNA, ultimately disrupting DNA replication and transcription and inducing cell death. Due to this mode of action, a thorough evaluation of its binding affinity, sequence selectivity, and potential off-target interactions is crucial.

Comparative Analysis of this compound and Echinomycin

To provide a clear comparison of this compound's performance, we have summarized its key specificity parameters alongside those of Echinomycin, a structurally and mechanistically similar bifunctional intercalator.

ParameterThis compound (Luzopeptin A)EchinomycinSignificance in Specificity Assessment
Binding Affinity (Ka) ~1.93 x 10⁷ M⁻¹Varies with DNA sequence, generally highA higher binding affinity indicates a stronger interaction with the target (DNA), suggesting greater potency.
Binding Site Size ~11 base pairs2-4 base pairsThe size of the DNA sequence required for binding influences the frequency of potential binding sites within the genome.
Sequence Selectivity Prefers GC-rich sequencesPrefers CpG stepsThe degree to which the compound preferentially binds to specific DNA sequences over others. Higher selectivity can lead to more targeted effects.
Unwinding Angle 43°48°The extent to which the DNA helix is unwound upon binding. This parameter is indicative of the degree of structural distortion induced in the DNA.
Off-Target Interactions Limited data availableCan inhibit HIF-1α DNA bindingInteractions with proteins or other cellular macromolecules can lead to unintended biological effects and toxicity.

Experimental Protocols for Specificity Assessment

The following are detailed methodologies for key experiments used to assess the specificity of DNA intercalators like this compound.

Fluorescence Polarization Assay for DNA Binding Affinity

This assay measures the binding of a fluorescently labeled compound to DNA.

  • Objective: To determine the association constant (Ka) of the compound for DNA.

  • Principle: When a small fluorescent molecule like this compound binds to a larger molecule like DNA, its tumbling rate in solution decreases, leading to an increase in the polarization of its emitted fluorescence when excited with polarized light.

  • Methodology:

    • A solution of this compound is prepared in a suitable buffer.

    • Increasing concentrations of DNA (e.g., calf thymus DNA) are titrated into the this compound solution.

    • The fluorescence polarization is measured at each DNA concentration using a fluorescence polarization plate reader.

    • The data is plotted as fluorescence polarization versus DNA concentration, and the association constant (Ka) is calculated by fitting the data to a binding isotherm model.

Viscometry for DNA Unwinding Angle Determination

This method assesses the change in DNA structure upon ligand binding.

  • Objective: To measure the unwinding angle induced by the compound.

  • Principle: The intercalation of a compound into supercoiled circular DNA first causes the unwinding of the negative supercoils, leading to a decrease in viscosity. As more compound binds, positive supercoils are introduced, causing an increase in viscosity. The concentration of the compound at the viscosity minimum corresponds to the equivalence point, where all negative supercoils have been removed.

  • Methodology:

    • The viscosity of a solution of supercoiled circular DNA (e.g., pBR322) is measured using a viscometer.

    • Increasing concentrations of this compound are added to the DNA solution, and the viscosity is measured after each addition.

    • The relative viscosity is plotted against the compound concentration.

    • The unwinding angle is calculated from the concentration of the compound at the equivalence point and the known superhelical density of the DNA.

DNase I Footprinting for Sequence Selectivity

This technique identifies the specific DNA sequences to which a compound binds.

  • Objective: To determine the DNA sequence preference of the compound.

  • Principle: DNA bound by a ligand is protected from cleavage by the enzyme DNase I. By analyzing the cleavage pattern on a sequencing gel, the regions of protection, or "footprints," reveal the binding sites of the compound.

  • Methodology:

    • A DNA fragment of known sequence is radioactively labeled at one end.

    • The labeled DNA is incubated with varying concentrations of this compound.

    • The DNA-ligand complexes are then partially digested with DNase I.

    • The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

    • The gel is autoradiographed to visualize the DNA cleavage pattern. Regions where cleavage is inhibited by this compound appear as gaps in the ladder of bands, indicating the binding sites.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.

Mechanism of Bifunctional DNA Intercalation cluster_0 This compound cluster_1 DNA Double Helix cluster_2 Intercalation and Unwinding cluster_3 Cellular Consequences Bbm_928_A This compound (Two Quinolines + Cyclic Peptide) Intercalation Intercalation of Quinolines between Base Pairs Bbm_928_A->Intercalation Binds to DNA_Helix DNA (Double Helix) DNA_Helix->Intercalation Unwinding Unwinding of DNA Helix Intercalation->Unwinding Replication_Block Replication Block Unwinding->Replication_Block Transcription_Block Transcription Block Unwinding->Transcription_Block Apoptosis Apoptosis Replication_Block->Apoptosis Transcription_Block->Apoptosis Workflow for DNase I Footprinting Start Start: Labeled DNA Fragment Incubate Incubate with varying [this compound] Start->Incubate DNaseI_Digest Partial Digestion with DNase I Incubate->DNaseI_Digest Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis DNaseI_Digest->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Analysis Analyze Footprints: Identify Binding Sites Autoradiography->Analysis

Safety Operating Guide

Proper Disposal Procedures for Bbm-928: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring personnel safety and environmental protection. The identifier "Bbm-928" can refer to at least two distinct chemical compounds with significantly different properties and disposal requirements: the UV absorber Tinuvin® 928 and the antitumor antibiotic Luzopeptin A (BBM-928A). This guide provides detailed disposal procedures for both substances, emphasizing safety and compliance.

Section 1: Disposal of Tinuvin® 928

Tinuvin® 928 is a hydroxyphenyl benzotriazole UV absorber used in high-performance coatings. While not classified as a hazardous substance under transport regulations, it is a combustible dust and requires careful handling and disposal.

Summary of Key Data for Tinuvin® 928
PropertyValue
CAS Number 73936-91-1
Appearance Light yellow crystalline powder
Primary Hazard May form combustible dust concentrations in air
Environmental Hazard Do not discharge into drains, surface waters, or groundwater
Experimental Protocols for Handling and Storage

To minimize risks during handling and storage, and to prepare for disposal, the following protocols should be observed:

  • Ventilation: Handle in a well-ventilated area. If dust is generated, use local exhaust ventilation.

  • Ignition Sources: Avoid all sources of ignition, including heat, sparks, and open flames. Take precautionary measures against static discharge.

  • Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If dust is present, a NIOSH-certified respirator for organic vapors and particulates is recommended.

  • Storage: Keep the container tightly closed and stored in a cool, dry place.

Step-by-Step Disposal Procedure for Tinuvin® 928

The primary principle for the disposal of Tinuvin® 928 is to prevent it from entering the environment and to manage its combustible dust hazard.

  • Waste Collection:

    • Collect solid waste in a clearly labeled, sealed container.

    • For spills, avoid raising dust. Use a dust-binding material or gently sweep the material into a suitable container.

  • Container Disposal:

    • Used containers should be rendered unusable by crushing or puncturing to prevent unauthorized reuse.

  • Final Disposal:

    • Dispose of the chemical waste and any contaminated materials in accordance with all applicable national, state, and local regulations.

    • Do not incinerate in a non-permitted facility, as this can release harmful combustion products.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company for guidance on compliant disposal methods.

Logical Workflow for Tinuvin® 928 Disposal

G cluster_0 Waste Generation & Collection cluster_1 Institutional Procedure cluster_2 Final Disposal A Solid Tinuvin® 928 Waste C Collect in a labeled, sealed container A->C B Contaminated PPE & Labware B->C D Consult Institutional EHS Guidelines C->D E Package for disposal according to EHS D->E F Transfer to a licensed chemical waste handler E->F G Compliant landfill or specialized incineration F->G

Caption: Disposal workflow for Tinuvin® 928.

Section 2: Disposal of Luzopeptin A (BBM-928A)

Luzopeptin A is a potent antitumor antibiotic that functions as a DNA intercalator, meaning it can insert itself into the DNA structure, potentially leading to cytotoxic, mutagenic, and carcinogenic effects.[1] As such, it must be handled and disposed of as a hazardous cytotoxic waste.

Summary of Key Data for Luzopeptin A (BBM-928A)
PropertyValue
CAS Number 75580-37-9
Appearance Tan solid
Primary Hazard Cytotoxic, potential mutagen and carcinogen, DNA intercalator.[1]
Solubility Soluble in DMSO and DMF
Experimental Protocols for Handling and Storage

Due to its high toxicity, stringent safety measures are required when handling Luzopeptin A.

  • Containment: All work with Luzopeptin A, both in solid and solution form, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, double gloves (chemotherapy-rated), and safety goggles.

  • Decontamination: All surfaces and equipment that come into contact with Luzopeptin A should be decontaminated. A common procedure involves washing with a detergent solution followed by a rinse.

  • Storage: Store in a tightly sealed container in a designated, secure area for cytotoxic agents at -20°C.

Step-by-Step Disposal Procedure for Luzopeptin A (BBM-928A)

The disposal of Luzopeptin A and all materials contaminated with it must follow strict protocols for cytotoxic waste to ensure the complete destruction of the hazardous compound.

  • Waste Segregation:

    • All materials that have come into contact with Luzopeptin A are considered cytotoxic waste. This includes:

      • Unused or expired product.

      • Contaminated PPE (gloves, lab coats, etc.).

      • Contaminated labware (pipette tips, vials, plates, etc.).

      • Cleaning materials from decontamination procedures.

  • Waste Collection:

    • Sharps: Needles, syringes, and other sharps must be placed in a puncture-proof, leak-proof sharps container specifically labeled for cytotoxic waste.

    • Solid Waste: Other solid waste should be collected in a designated, leak-proof container lined with a distinctive bag (often purple or yellow) and clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".

    • Liquid Waste: Liquid waste containing Luzopeptin A should be collected in a sealed, shatter-proof container, also clearly labeled as cytotoxic waste. Do not mix with other chemical waste streams unless approved by your institution's EHS department.

  • Final Disposal:

    • Cytotoxic waste must not be disposed of in regular trash or down the drain.

    • The standard and required method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the active compound.

    • Contact your institution's EHS department to arrange for the pickup and disposal of the collected cytotoxic waste.

Signaling Pathway of Luzopeptin A and Implication for Disposal

The mechanism of action of Luzopeptin A underscores the critical need for its complete destruction upon disposal. By intercalating into DNA, it disrupts cellular processes, which is the basis of its antitumor activity and its hazard profile.

G cluster_0 Cellular Interaction cluster_1 Mechanism of Action A Luzopeptin A (Bbm-928A) B Cellular Uptake A->B C Translocation to Nucleus B->C D DNA Intercalation C->D Binds to DNA E Inhibition of DNA Replication & Transcription D->E F Induction of Cell Cycle Arrest & Apoptosis E->F G Cytotoxicity F->G Leads to

Caption: Mechanism of Luzopeptin A leading to cytotoxicity.

By following these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of both Tinuvin® 928 and the cytotoxic agent Luzopeptin A, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Bbm-928 A

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Bbm-928 A

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining a secure laboratory environment. The following procedures are based on available safety data for closely related compounds and represent best practices for handling potent chemical agents.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Tightly fitting safety goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Fire/flame resistant and impervious clothingChemical impermeable gloves are essential to prevent skin contact.[1]
Respiratory Protection Full-face respiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]
Operational Plan: Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area.[1]

  • Wear all recommended protective clothing, including gloves and eye protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to avoid ignition sources.[1]

  • Implement measures to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Keep the container tightly sealed.

  • Store in a secure and designated area.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Collect and arrange for disposal in suitable, closed containers.[1]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.[1]

  • Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

Accidental Release Measures

In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Personal Precautions:

    • Avoid breathing vapors, mist, or gas.[1]

    • Use personal protective equipment, including chemical impermeable gloves.[1]

    • Ensure adequate ventilation.[1]

    • Evacuate personnel to safe areas.[1]

    • Keep people away from and upwind of the spill/leak.[1]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[1]

    • Do not let the product enter drains.[1]

  • Containment and Cleaning:

    • Remove all sources of ignition.[1]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Collect and arrange for disposal in suitable, closed containers.[1]

Visualizing the Safety Workflow

The following diagrams illustrate the necessary steps for safe handling and emergency procedures related to this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Receive Compound Receive Compound Prepare Workspace->Receive Compound Store Safely Store Safely Receive Compound->Store Safely Handle in Ventilated Area Handle in Ventilated Area Store Safely->Handle in Ventilated Area Weigh and Prepare Weigh and Prepare Handle in Ventilated Area->Weigh and Prepare Segregate Waste Segregate Waste Weigh and Prepare->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Dispose via Approved Vendor Dispose via Approved Vendor Label Waste->Dispose via Approved Vendor

Caption: Standard Operating Procedure for this compound.

Spill Detected Spill Detected Evacuate Area Evacuate Area Spill Detected->Evacuate Area Don PPE Don PPE Spill Detected->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up Clean Up Contain Spill->Clean Up Dispose of Waste Dispose of Waste Clean Up->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area Report Incident Report Incident Decontaminate Area->Report Incident

Caption: Accidental Release Response Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.